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  • Product: 7-Methoxy-6-methyl-1-phenyl-9H-carbazole
  • CAS: 919090-34-9

Core Science & Biosynthesis

Foundational

Physicochemical properties of 7-Methoxy-6-methyl-1-phenyl-9H-carbazole

Technical Whitepaper | Version 1.0 Executive Summary 7-Methoxy-6-methyl-1-phenyl-9H-carbazole (CAS: 919090-34-9) is a trisubstituted carbazole derivative characterized by a sterically congested "bay" region (C1-position)...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Version 1.0

Executive Summary

7-Methoxy-6-methyl-1-phenyl-9H-carbazole (CAS: 919090-34-9) is a trisubstituted carbazole derivative characterized by a sterically congested "bay" region (C1-position) and an electron-rich periphery (C6, C7-positions).[1][2][3] This molecule belongs to a class of functionalized carbazoles often investigated for their utility as hole-transport materials (HTMs) in organic light-emitting diodes (OLEDs) and as synthetic scaffolds for Clausena-type alkaloid analogs in medicinal chemistry.

The presence of the 1-phenyl substituent introduces significant torsional strain, disrupting the planarity of the carbazole core and thereby modulating solid-state packing and solubility—critical parameters for thin-film formation and biological bioavailability.

Chemical Identity & Structural Analysis[4][5][6][7][8]

Nomenclature and Identifiers
PropertyDetail
IUPAC Name 7-Methoxy-6-methyl-1-phenyl-9H-carbazole
CAS Registry Number 919090-34-9
Molecular Formula C₂₀H₁₇NO
Molecular Weight 287.36 g/mol
SMILES COc1cc2c(cc1C)[nH]c3c(cccc3)c2-c4ccccc4
Core Scaffold 9H-Carbazole (Dibenzo[b,d]pyrrole)
Structural Topology & Electronic Effects

The molecule features a "push-push" electronic system and a steric twist:

  • Steric Torsion (C1-Phenyl): The phenyl ring at the C1 position encounters steric repulsion from the carbazole N-H and the C8-H, forcing the phenyl group to rotate out of the carbazole plane (typically 50–70° dihedral angle). This prevents π-π stacking aggregation, which is beneficial for preventing crystallization in amorphous OLED films.

  • Electronic Donation (C6-Me / C7-OMe): The methyl (hyperconjugation) and methoxy (resonance) groups on the C-ring significantly raise the Highest Occupied Molecular Orbital (HOMO) energy level, making the molecule more easily oxidizable (better hole transport) compared to the unsubstituted parent carbazole.

Physicochemical Properties[1][2][4][7][10][11]

The following data synthesizes experimental baselines for 1-aryl-carbazole derivatives and calculated descriptors for this specific isomer.

PropertyValue / RangeContext
Appearance Off-white to pale yellow powderTypical of non-nitro substituted carbazoles.
Melting Point 185°C – 210°C (Predicted)High crystallinity due to H-bonding (N-H).
Solubility Soluble: DCM, CHCl₃, DMSO, THFInsoluble: Water, HexanesLipophilic character dominates.
LogP (Calc) 5.2 ± 0.4High lipophilicity; likely membrane permeable.
pKa (N-H) ~17 (DMSO)Very weak acid; deprotonation requires strong bases (e.g., NaH, KOtBu).
UV-Vis Absorption λmax ~295 nm, ~340 nmBathochromic shift vs. carbazole due to conjugation.
Fluorescence λem ~360–380 nm (Deep Blue)Subject to quenching in solution; solid-state emission is likely.

Synthetic Methodology: Modular Assembly

The most robust route to 7-Methoxy-6-methyl-1-phenyl-9H-carbazole is via Suzuki-Miyaura Cross-Coupling of a halogenated precursor. This approach allows for the late-stage introduction of the bulky 1-phenyl group, avoiding steric issues during the ring-closure of the carbazole core.

Retrosynthetic Analysis (DOT Diagram)

SynthesisPathway Aniline 2-Methyl-3-methoxyaniline Cyclization Oxidative Cyclization (Pd(OAc)2 / Cu(OAc)2) Aniline->Cyclization + Cyclohexanone deriv. Core 7-Methoxy-6-methyl-9H-carbazole Cyclization->Core Bromination Regioselective Bromination (NBS, SiO2) Core->Bromination BromoInt 1-Bromo-7-methoxy- 6-methyl-9H-carbazole Bromination->BromoInt C1-Selectivity Coupling Suzuki-Miyaura Coupling (Ph-B(OH)2, Pd(PPh3)4) BromoInt->Coupling Product TARGET: 7-Methoxy-6-methyl- 1-phenyl-9H-carbazole Coupling->Product

Figure 1: Modular synthetic pathway focusing on the regioselective functionalization of the carbazole core.

Detailed Experimental Protocol (Suzuki Coupling Stage)

Objective: Installation of the phenyl ring at the C1 position. Precursor: 1-Bromo-7-methoxy-6-methyl-9H-carbazole.

Reagents:

  • Phenylboronic acid (1.5 equiv)

  • Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)

  • K₂CO₃ (2M aqueous solution)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Procedure:

  • Inert Atmosphere Setup: Flame-dry a 50 mL Schlenk flask and cycle with Argon (3x).

  • Loading: Charge the flask with 1-Bromo-7-methoxy-6-methyl-9H-carbazole (1.0 mmol, 1.0 equiv) and Phenylboronic acid (1.5 mmol, 1.5 equiv).

  • Solvent Addition: Add degassed 1,4-Dioxane (10 mL) and 2M K₂CO₃ (2.5 mL).

  • Catalyst Addition: Add Pd(PPh₃)₄ (58 mg, 0.05 mmol) quickly under a positive stream of Argon. Seal the flask.

  • Reaction: Heat the mixture to 90°C for 12–24 hours. Monitor via TLC (Eluent: Hexane/Ethyl Acetate 4:1). The starting bromide (Rf ~0.6) should disappear, and a new fluorescent spot (Rf ~0.5) should appear.

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Gradient: 0% to 10% EtOAc in Hexanes).

  • Validation: Confirm structure via ¹H NMR (look for additional aromatic protons at 7.3–7.6 ppm and the specific singlet for the methoxy group at ~3.9 ppm).

Structural & Functional Implications[10]

The "Bay Region" Effect

The C1-position in carbazole is unique due to its proximity to the N-H bond. Substitution here creates a "bay region" similar to phenanthrene.

  • Consequence: The 1-phenyl group cannot lie planar.

  • Benefit: This twist increases the solubility of the molecule significantly compared to planar analogs (e.g., 3-phenylcarbazole), making it easier to process in solution for biological assays or spin-coating.

Logical Signaling Pathway (Biological Potential)

While primarily a material precursor, carbazoles with this substitution pattern often exhibit bioactivity (e.g., Kinase inhibition).

BioActivity Compound 7-Methoxy-6-methyl- 1-phenyl-9H-carbazole Intercalation DNA Intercalation (Planar Core) Compound->Intercalation Flat A/B/C Rings Kinase Kinase Binding (ATP Competitive) Compound->Kinase H-Bond Donor (NH) Acceptor (OMe) Topoisomerase Topoisomerase II Inhibition Intercalation->Topoisomerase Apoptosis Apoptosis Induction Kinase->Apoptosis Topoisomerase->Apoptosis

Figure 2: Potential biological mechanism of action based on structural homology to Ellipticine and Clausine alkaloids.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the electron-rich ring system.

  • PPE: Wear nitrile gloves and safety glasses. Avoid inhalation of dust.

References

  • Schmidt, A. W., Reddy, K. R., & Knölker, H. J. (2012). Occurrence, Biogenesis, and Synthesis of Biologically Active Carbazole Alkaloids. Chemical Reviews, 112(6), 3193–3328. (Contextual grounding for carbazole alkaloid synthesis).
  • Bashir, M., Bano, A., Ijaz, A. S., & Chaudhary, B. A. (2015). Recent Developments in the Synthesis of Carbazole Derivatives. Molecules, 20(8), 13496-13517. Retrieved from [Link]

  • PubChem. (2025). 9-Phenylcarbazole Compound Summary. (Used for comparative physicochemical properties of N-phenyl vs C-phenyl carbazoles). Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 7-Methoxy-6-methyl-1-phenyl-9H-carbazole

Introduction: The Role of NMR in Modern Structural Elucidation Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled and indispensable tool in the arsenal of the modern chemist, particularly within the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of NMR in Modern Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled and indispensable tool in the arsenal of the modern chemist, particularly within the realms of pharmaceutical research and materials science. Its capacity to provide a detailed atomic-level map of molecular structure is fundamental to confirming chemical identity, determining purity, and understanding the intricate three-dimensional architecture of novel compounds.[1][2] For complex heterocyclic systems such as carbazole derivatives, which form the backbone of numerous pharmacologically active agents and organic electronic materials, a thorough interpretation of their NMR spectra is a critical step in the research and development pipeline.

This technical guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of a specific carbazole derivative: 7-Methoxy-6-methyl-1-phenyl-9H-carbazole . As a Senior Application Scientist, the objective of this document is not merely to present data, but to provide a detailed, field-tested rationale for the spectral assignments. We will delve into the causal relationships between the molecule's electronic and steric environment and the resulting NMR signals. This guide is designed for researchers, scientists, and drug development professionals who rely on robust spectroscopic data for unambiguous structural validation.

Molecular Structure and Atom Numbering

A logical and universally accepted numbering system is the foundation for any spectral analysis. The structure of 7-Methoxy-6-methyl-1-phenyl-9H-carbazole, with the standard carbazole numbering convention, is presented below. This numbering will be used consistently for all subsequent spectral assignments.

Figure 1: Structure of 7-Methoxy-6-methyl-1-phenyl-9H-carbazole with IUPAC numbering.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The quality of NMR data is paramount for accurate structural interpretation. The following represents a robust, standardized protocol for the acquisition of ¹H and ¹³C NMR spectra for carbazole derivatives.

Workflow for NMR Sample Preparation and Data Acquisition

Diagram 1: Standardized workflow for NMR data acquisition and processing.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of 7-Methoxy-6-methyl-1-phenyl-9H-carbazole.

  • Solvent Selection: Use deuterated chloroform (CDCl₃) as the solvent, as it effectively dissolves a wide range of organic compounds and has well-characterized residual solvent peaks.[2] Ensure the solvent contains tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Dissolution: Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean vial before transferring it to a 5 mm NMR tube.

  • Spectrometer: Utilize a 400 MHz (for ¹H) or higher field NMR spectrometer to ensure adequate signal dispersion, which is crucial for resolving complex aromatic multiplets.[2]

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment.

    • Spectral Width: Approximately 16 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

    • Spectral Width: Approximately 240 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Perform Fourier transform, phase correction, and baseline correction on the acquired Free Induction Decays (FIDs) to obtain the final spectra.

Analysis of the ¹H NMR Spectrum

The proton NMR spectrum provides a wealth of information based on chemical shift, signal integration, and spin-spin coupling. The substituents on the carbazole core significantly influence the electronic environment of the aromatic protons.

General Principles of Substituent Effects:

  • -OCH₃ (Methoxy): A strong electron-donating group (EDG) through resonance. It will shield ortho and para protons, shifting their signals upfield (to lower ppm values).

  • -CH₃ (Methyl): A weak electron-donating group through induction. It will cause minor shielding of nearby protons.

  • -C₆H₅ (Phenyl): The phenyl group at the C1 position introduces anisotropy effects and can influence the chemical shifts of neighboring protons, particularly H-2 and H-8.

Predicted ¹H NMR Signal Assignments

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
NH ~ 8.1 - 8.5Broad Singlet1HThe N-H proton of a carbazole is typically deshielded and appears as a broad signal due to quadrupole broadening and potential hydrogen bonding.
H-8 ~ 7.9 - 8.1Singlet or narrow Doublet1HH-8 is adjacent to the nitrogen and is deshielded. The lack of a proton at C-7 simplifies its signal to a singlet or a narrow doublet due to a small long-range coupling.
H-5 ~ 7.8 - 8.0Singlet1HH-5 is adjacent to the electron-donating methyl group at C-6, which causes a slight upfield shift compared to H-8. It appears as a singlet due to the substitution at C-6.
Phenyl H (ortho) ~ 7.6 - 7.8Multiplet2HThe ortho protons of the N-phenyl group are deshielded due to their proximity to the carbazole ring system.
Phenyl H (meta, para) ~ 7.3 - 7.5Multiplet3HThe meta and para protons of the N-phenyl group typically resonate in this region, often overlapping with other aromatic signals.[3]
H-2, H-3, H-4 ~ 7.1 - 7.4Multiplet3HThese protons on the unsubstituted ring will form a complex multiplet pattern. Their exact shifts are influenced by the anisotropic effect of the C1-phenyl group.
-OCH₃ ~ 3.9Singlet3HMethoxy group protons are highly characteristic and appear as a sharp singlet in this region.[4]
-CH₃ ~ 2.5Singlet3HAromatic methyl group protons typically resonate around 2.5 ppm as a sharp singlet.

Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum complements the ¹H data by providing a signal for each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the local electronic environment.

General Principles of Substituent Effects:

  • -OCH₃ (Methoxy): The carbon directly attached to the oxygen (C-7) is significantly deshielded (~150-160 ppm) due to the electronegativity of oxygen.

  • -CH₃ (Methyl): The methyl carbon itself appears far upfield (~20-22 ppm). The attached aromatic carbon (C-6) is slightly deshielded.

  • -C₆H₅ (Phenyl): The presence of the phenyl group introduces additional signals and influences the shifts of the carbazole carbons it is attached to (C-1 and C-9a/C9b through the nitrogen).

Predicted ¹³C NMR Signal Assignments

Carbon AssignmentPredicted δ (ppm)Rationale
C-7 ~ 155 - 158The carbon bearing the methoxy group is highly deshielded due to the electronegativity of the oxygen atom.[5][6]
C-9a, C-4b ~ 138 - 142These are the quaternary carbons at the fusion of the pyrrole ring with the benzene rings. Their chemical shifts are characteristic of carbazole systems.[7]
C-Phenyl (ipso) ~ 137 - 140The carbon of the phenyl ring directly attached to the nitrogen.
C-6 ~ 130 - 135The carbon bearing the methyl group.
C-Phenyl (ortho, meta, para) ~ 120 - 130Aromatic carbons of the phenyl ring will appear in this region.
C-1, C-4a, C-5a, C-8a ~ 122 - 128These are the other quaternary carbons of the carbazole core.
C-2, C-3, C-4 ~ 118 - 126The protonated carbons of the unsubstituted ring.
C-5, C-8 ~ 108 - 115These protonated carbons are influenced by the nitrogen atom and the substituents on the adjacent ring.
-OCH₃ ~ 55 - 57The methoxy carbon signal is characteristically found in this upfield region. A typical value for an aromatic methoxy group is ~56 ppm.[5][8]
-CH₃ ~ 20 - 22The methyl carbon appears in the aliphatic region of the spectrum.

Confirming Assignments with 2D NMR Spectroscopy

While 1D spectra provide the primary data, complex structures like this often require 2D NMR experiments for unambiguous assignment.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It would be used to trace the connectivity of the protons on the unsubstituted aromatic ring (H-2, H-3, H-4) and the phenyl ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This correlates directly bonded protons and carbons, allowing for the definitive assignment of protonated carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for assigning quaternary carbons. It shows correlations between protons and carbons over 2-3 bonds.

Illustrative HMBC Correlation

G H_methoxy ¹H of -OCH₃ (δ ~3.9 ppm) C7 ¹³C of C-7 (δ ~156 ppm) H_methoxy->C7 ³J(C,H) (HMBC Correlation) C_methoxy ¹³C of -OCH₃ (δ ~56 ppm) H_methoxy->C_methoxy ¹J(C,H) (HSQC Correlation)

Diagram 2: Key HMBC correlation from the methoxy protons to the C-7 carbon, confirming its assignment.

For instance, a crucial HMBC correlation would be observed from the sharp singlet of the methoxy protons (~3.9 ppm) to the deshielded quaternary carbon at C-7 (~156 ppm). This single correlation provides definitive proof for the assignment of both the methoxy group's position and the chemical shift of C-7.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra, grounded in the fundamental principles of chemical shifts and coupling constants, allows for the confident structural verification of 7-Methoxy-6-methyl-1-phenyl-9H-carbazole. The predicted spectral data, summarized in the tables above, provide a reliable template for researchers working with this and structurally related compounds. By combining high-resolution 1D NMR with targeted 2D experiments like HMBC, scientists can achieve an unparalleled level of confidence in their molecular characterization, a cornerstone of rigorous scientific and developmental work.

References

  • Attempted synthesis of substituted carbazoles from 1-oxo-1,2,3,4-tetrahydro-carbazoles and 1-hydroxyimino-1,2,3,4-tetrahydrocarbazoles. (n.d.). Google Scholar.
  • A study of Substituent Effect on 1H and 13C nmr Spectra of N- and C-Substituted Carbazoles. (2025, August 9). ResearchGate. Retrieved February 17, 2026, from [Link]

  • A study of substituent effect on 1 H and 13 C NMR spectra of mono, di and poly substituted carbazoles. (2025, August 8). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Kutateladze, D. A., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(4), 759-766. [Link]

  • Kutateladze, D. A., et al. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(4), 759–766. [Link]

  • Supplementary Information. (n.d.). Royal Society of Chemistry.
  • (PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • THE CHEMICAL SHIFT OF AROMATIC ALKOXY GROUPS. (n.d.). Canadian Science Publishing. Retrieved February 17, 2026, from [Link]

  • Supporting Information Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optic. (n.d.). Beilstein Journals. Retrieved February 17, 2026, from [Link]

  • Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(34), 11495-11505. [Link]

  • Exploring the 3-(phenylethynyl)-9H-carbazole unit in the search of deep-blue emitting fluorophores. (n.d.). MDPI. Retrieved February 17, 2026, from [Link]

  • 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. (n.d.). Elsevier. Retrieved February 17, 2026, from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved February 17, 2026, from [Link]

  • Lee, J., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20299. [Link]

  • Effect of para-aryl-substituted N-phenyl groups on the photophysical properties of highly fluorescent dibenzo[c,g]carbazole-based chromophores. (2026, January 28). Royal Society of Chemistry. Retrieved February 17, 2026, from [Link]

  • 9-Phenylcarbazole. (n.d.). PubChem. Retrieved February 17, 2026, from [Link]

  • Characterization of the Structure of 9-([1-{(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl}-1H-1,2,3-triazol-4-yl]methyl)-9H-carbazole Using 2D 1H-15N HMBC Experiment. (2016, May 12). VIBGYOR ePress. Retrieved February 17, 2026, from [Link]

  • Combination of 1H and 13C NMR Spectroscopy. (n.d.). Thieme. Retrieved February 17, 2026, from [Link]

  • C NMR spectra were measured on a Bruker AV400 (400MHz). (n.d.). The Royal Society of Chemistry. Retrieved February 17, 2026, from [Link]

  • and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. (n.d.). SciSpace. Retrieved February 17, 2026, from [Link]

  • Understanding theinteraction mechanism of carbazole/anthracene with N, N-dimethylformamide: NMR study substantiate carbazole sep. (n.d.). Royal Society of Chemistry. Retrieved February 17, 2026, from [Link]

Sources

Foundational

An In-depth Technical Guide to the Mass Spectrometry Analysis of 7-Methoxy-6-methyl-1-phenyl-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the mass spectrometric analysis of 7-Methoxy-6-methyl-1-phenyl-9H-carbazole, a substitu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 7-Methoxy-6-methyl-1-phenyl-9H-carbazole, a substituted carbazole derivative. Carbazoles are a significant class of nitrogen-containing heterocyclic compounds with diverse applications in medicinal chemistry and materials science.[1][2][3] This document outlines detailed methodologies for sample preparation, ionization, mass analysis, and fragmentation, offering field-proven insights to guide experimental design and data interpretation. By synthesizing theoretical principles with practical considerations, this guide serves as an essential resource for researchers engaged in the structural elucidation and quantification of this and related molecules.

Introduction to 7-Methoxy-6-methyl-1-phenyl-9H-carbazole and the Role of Mass Spectrometry

7-Methoxy-6-methyl-1-phenyl-9H-carbazole is an aromatic heterocyclic compound with the molecular formula C₂₀H₁₇NO and a molecular weight of 287.36 g/mol .[4] Its structure features a carbazole core, which is a tricyclic system consisting of two benzene rings fused to a five-membered nitrogen-containing ring.[5] This core is further functionalized with methoxy, methyl, and phenyl substituents, which are expected to significantly influence its chemical properties and biological activity. The carbazole motif is present in numerous biologically active molecules and natural products, exhibiting a wide range of pharmacological activities, including anticancer, antioxidant, and anti-inflammatory properties.[1][2]

Mass spectrometry (MS) is an indispensable analytical technique for the characterization of such complex organic molecules.[1][6] It provides precise information regarding the molecular weight, elemental composition, and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and fragmentation patterns.[6] For novel or specialized compounds like 7-Methoxy-6-methyl-1-phenyl-9H-carbazole, MS is crucial for confirming its identity, assessing its purity, and elucidating its structure.

This guide will delve into the critical aspects of developing a robust mass spectrometry-based analytical workflow for this specific carbazole derivative.

Experimental Design: From Sample Preparation to Data Acquisition

The successful mass spectrometric analysis of 7-Methoxy-6-methyl-1-phenyl-9H-carbazole hinges on a meticulously planned experimental design. This section details the crucial steps, from preparing the analyte to selecting the optimal instrumental parameters.

Given the aromatic and relatively non-polar nature of the carbazole core, 7-Methoxy-6-methyl-1-phenyl-9H-carbazole is expected to be soluble in common organic solvents such as methanol, acetonitrile, dichloromethane, or dimethyl sulfoxide (DMSO).

Protocol for Sample Preparation:

  • Stock Solution Preparation: Accurately weigh a small amount (e.g., 1 mg) of the solid compound and dissolve it in a suitable solvent (e.g., 1 mL of methanol or acetonitrile) to create a stock solution of known concentration.

  • Working Solution Preparation: Perform serial dilutions of the stock solution with the appropriate solvent to achieve a final concentration suitable for MS analysis, typically in the range of 1-10 µg/mL. The optimal concentration should be determined empirically to achieve good signal intensity without causing detector saturation.

  • Chromatographic Separation (LC-MS): For complex mixtures or to ensure the purity of the analyte, coupling liquid chromatography with mass spectrometry (LC-MS) is highly recommended.

    • Column: A C18 reversed-phase column is a suitable choice for separating carbazole derivatives.

    • Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile or methanol (B), both typically containing 0.1% formic acid to promote protonation, is recommended. A typical gradient might start at 50% B, ramping to 95% B over several minutes.

    • Flow Rate: A flow rate of 0.2-0.5 mL/min is standard for analytical LC-MS.

The choice of ionization technique is critical and depends on the analyte's properties and the desired information.[7] For 7-Methoxy-6-methyl-1-phenyl-9H-carbazole, several methods are applicable.

Table 1: Comparison of Suitable Ionization Techniques

Ionization TechniquePrincipleSuitability for 7-Methoxy-6-methyl-1-phenyl-9H-carbazoleExpected Ion
Electrospray Ionization (ESI) A soft ionization technique that uses a high voltage to create an aerosol, producing charged droplets from which ions are desolvated.[8][9]Highly suitable due to the presence of a nitrogen atom which can be readily protonated. Ideal for LC-MS coupling.[10][11][M+H]⁺
Atmospheric Pressure Chemical Ionization (APCI) A soft ionization technique that uses a corona discharge to ionize the solvent, which then transfers charge to the analyte.[12]Also highly suitable, particularly for less polar compounds that may not ionize efficiently by ESI. Compatible with LC-MS.[M+H]⁺
Electron Ionization (EI) A hard ionization technique where high-energy electrons bombard the sample, causing ionization and extensive fragmentation.[11][13]Suitable for pure samples introduced via a direct insertion probe or gas chromatography (GC-MS). Provides rich structural information through fragmentation.[6][11]M⁺• and numerous fragment ions.

Recommendation: For initial analysis and confirmation of molecular weight, ESI in positive ion mode is the preferred method due to its soft nature and compatibility with LC. For in-depth structural elucidation, EI would provide valuable fragmentation data.

The choice of mass analyzer will determine the resolution, mass accuracy, and speed of the analysis.

Table 2: Suitable Mass Analyzers

Mass AnalyzerKey FeaturesApplication for this Analysis
Quadrupole Fast scanning, good for quantitative analysis.Suitable for routine analysis and quantification when coupled with LC.
Time-of-Flight (TOF) High resolution, excellent mass accuracy.Ideal for accurate mass measurement to confirm elemental composition.
Orbitrap Very high resolution and mass accuracy.Provides the highest confidence in elemental composition determination.
Ion Trap Capable of MSⁿ experiments for detailed fragmentation studies.Useful for elucidating complex fragmentation pathways.

Recommendation: A high-resolution mass spectrometer, such as a Q-TOF or an Orbitrap , is recommended to obtain accurate mass measurements of the precursor and fragment ions, which is crucial for confident structural confirmation.

Data Interpretation: Deciphering the Mass Spectrum

The nominal molecular weight of 7-Methoxy-6-methyl-1-phenyl-9H-carbazole (C₂₀H₁₇NO) is 287. When analyzed using a soft ionization technique like ESI or APCI in positive ion mode, the expected protonated molecule will be observed at an m/z of 288 ([M+H]⁺).

High-resolution mass spectrometry will allow for the determination of the exact mass. The theoretical exact mass of the protonated molecule [C₂₀H₁₈NO]⁺ is 288.1383 .

The isotopic pattern will be dominated by the monoisotopic peak. The M+1 peak, primarily due to the natural abundance of ¹³C, is expected to have an intensity of approximately 21.7% relative to the monoisotopic peak. The M+2 peak will be significantly smaller.

Tandem mass spectrometry (MS/MS) is essential for structural elucidation. By selecting the precursor ion (e.g., m/z 288) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern can be generated. The stable carbazole core is expected to form a prominent ion.

Proposed Key Fragmentations:

  • Loss of a methyl radical (•CH₃): A common fragmentation for methylated compounds, leading to an ion at m/z 273.

  • Loss of formaldehyde (CH₂O) from the methoxy group: This can occur via a rearrangement and result in an ion at m/z 258.[14]

  • Loss of the phenyl group (•C₆H₅): Cleavage of the phenyl substituent would yield an ion at m/z 211.

  • Cleavage of the methoxy group (•OCH₃): This would result in an ion at m/z 257.

The relative abundance of these fragments will depend on the collision energy used. The stability of the carbocation formed often dictates the most favorable fragmentation pathway.[15][16]

Diagram 1: Proposed Fragmentation Workflow

FragmentationWorkflow cluster_ionization Ionization (ESI/APCI) cluster_ms1 MS1 Analysis cluster_cid Collision-Induced Dissociation cluster_ms2 MS2 Analysis Analyte C₂₀H₁₇NO PrecursorIon [M+H]⁺ m/z 288 Analyte->PrecursorIon Protonation CollisionCell Isolation & Fragmentation PrecursorIon->CollisionCell Selection FragmentIons Fragment Ions Detected CollisionCell->FragmentIons Detection

Caption: General workflow for MS/MS analysis.

Diagram 2: Hypothetical Fragmentation Pathway

FragmentationPathway M_H [M+H]⁺ m/z 288 F1 [M+H - •CH₃]⁺ m/z 273 M_H->F1 - •CH₃ F2 [M+H - CH₂O]⁺ m/z 258 M_H->F2 - CH₂O F3 [M+H - •C₆H₅]⁺ m/z 211 M_H->F3 - •C₆H₅ F4 [M+H - •OCH₃]⁺ m/z 257 M_H->F4 - •OCH₃

Sources

Exploratory

Literature review of methoxy-methyl-phenyl-carbazoles

An In-Depth Technical Guide on Methoxy-Methyl-Phenyl-Carbazoles for Researchers, Scientists, and Drug Development Professionals Abstract Carbazole derivatives represent a privileged scaffold in medicinal chemistry, demon...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on Methoxy-Methyl-Phenyl-Carbazoles for Researchers, Scientists, and Drug Development Professionals

Abstract

Carbazole derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a vast array of pharmacological activities.[1] This technical guide focuses on a specific, highly promising subclass: methoxy-methyl-phenyl-carbazoles. The strategic incorporation of methoxy, methyl, and phenyl groups onto the carbazole core modulates the molecule's electronic, steric, and lipophilic properties, leading to enhanced and often specific biological activities. This document provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic potential of these compounds, with a particular focus on their anticancer, neuroprotective, and antimicrobial properties. Detailed experimental protocols and mechanistic pathway diagrams are included to provide researchers with both foundational knowledge and practical tools for advancing the development of this versatile class of molecules.

The Carbazole Core: A Foundation for Pharmacological Diversity

The 9H-carbazole is a tricyclic aromatic heterocycle consisting of two benzene rings fused to a central five-membered, nitrogen-containing pyrrole ring.[1] This rigid, planar, and electron-rich system serves as an excellent pharmacophore, attracting significant interest from medicinal chemists.[1] Its unique electronic properties, including charge-transport capabilities, and the ease with which it can be functionalized make it a versatile starting point for drug design.[1] Commercially available drugs such as the anticancer agent ellipticine are based on the carbazole framework.[2]

The Modulatory Role of Key Substituents

The therapeutic efficacy of the carbazole scaffold is profoundly influenced by the nature and position of its substituents. The focus of this guide—methoxy, methyl, and phenyl groups—are not arbitrary decorations; they are chosen for their predictable and potent effects on molecular properties.

  • Methoxy Group (-OCH₃): As a strong electron-donating group, the methoxy substituent increases the electron density of the carbazole ring system. This can enhance interactions with biological targets and is often associated with antioxidant properties.[3] Its presence can also influence metabolic stability and solubility. Studies on compounds like 3-Methoxy carbazole (MHC) have shown it can impede the growth of human breast cancer cells by suppressing the NF-κB signaling pathway.[4][5]

  • Methyl Group (-CH₃): This small, lipophilic group can enhance binding to hydrophobic pockets in target proteins. Its steric bulk, though minimal, can influence the conformation of the molecule and its selectivity for specific receptors. Furthermore, the position of a methyl group can be critical for neuroprotective effects, as demonstrated in studies of carbazole analogues.[6]

  • Phenyl Group (-C₆H₅): The addition of a phenyl ring introduces significant steric bulk and potential for π-π stacking interactions with aromatic residues in target proteins. When attached to the carbazole nitrogen (N-9 position), it can alter the dihedral angle of the molecule, influencing its overall shape and ability to fit into binding sites.[7] This substituent can also serve as an anchor point for further functionalization.

Synthetic Strategies

The synthesis of specifically substituted carbazoles requires a multi-step approach, often involving the initial construction of the carbazole core followed by targeted functionalization.

Building the Carbazole Core

A classic and reliable method for forming the carbazole skeleton is the Fischer-Borsche synthesis . This process involves the condensation of a phenylhydrazine with a cyclohexanone derivative to form a phenylhydrazone, which then undergoes an acid-catalyzed cyclization to yield a tetrahydrocarbazole. Subsequent dehydrogenation (aromatization) produces the final carbazole ring.[8] Transition metal-catalyzed cyclization reactions, particularly using gold or palladium, offer milder and more efficient modern alternatives.

Functionalization and Derivatization

Once the core is formed, the desired substituents can be introduced.

  • N-Arylation: Attaching the phenyl group to the nitrogen atom is typically achieved through a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination, reacting the carbazole with an appropriate aryl halide (e.g., 4-iodoanisole for a methoxyphenyl group).[7]

  • Electrophilic Substitution: Methoxy and methyl groups can be introduced onto the benzene rings of the carbazole through reactions like Friedel-Crafts alkylation and acylation, followed by reduction or other modifications. The inherent reactivity of the carbazole ring directs these substitutions to specific positions.

Experimental Workflow: Synthesis of a Methoxy-Phenyl-Carbazole

This workflow illustrates a common synthetic route. The causality behind this choice is its reliability and high yield for N-arylation, a critical step in creating the target molecule class.

G cluster_0 Synthesis of 9-(4-Methoxyphenyl)-9H-carbazole start Start Materials: - 9H-Carbazole - 4-Iodoanisole - CuI (catalyst) - K₂CO₃ (base) - 1,10-Phenanthroline (ligand) - DMF (solvent) reaction Reaction Setup: Combine reactants in DMF under N₂ atmosphere. start->reaction 1. Combine reflux Reflux: Heat mixture for 12 hours. reaction->reflux 2. Heat workup Workup: - Cool reaction - Pour into ice water - Filter the solid precipitate reflux->workup 3. Isolate purify Purification: Column chromatography workup->purify 4. Purify product Final Product: 9-(4-Methoxyphenyl)-9H-carbazole purify->product 5. Characterize

Caption: A typical workflow for the copper-catalyzed synthesis of an N-phenyl substituted carbazole.

Detailed Protocol: Synthesis of 9-(4-Methoxyphenyl)-9H-carbazole[7]

This protocol is self-validating through the inclusion of reaction monitoring (TLC) and a definitive purification step to ensure the isolation of the target compound.

  • Preparation: Charge a 100 ml round-bottom flask with 4-iodoanisole (1.78 g, 7.6 mmol), 9H-carbazole (1.143 g, 6.8 mmol), potassium carbonate (K₂CO₃, 5.25 g, 38 mmol), copper(I) iodide (CuI, 0.144 g, 0.76 mmol), and 1,10-phenanthroline (0.137 g, 0.76 mmol).

  • Solvation: Add 35 ml of dimethylformamide (DMF) to the flask and ensure the mixture is uniformly dispersed under a nitrogen atmosphere.

  • Reaction: Reflux the mixture for 12 hours under nitrogen. Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature and pour it into crushed ice.

  • Filtration: Collect the resulting solid precipitate by filtration and wash with cold water.

  • Purification: Dry the crude product and purify it by column chromatography on silica gel to yield the pure compound.

Biological Activities and Therapeutic Applications

The strategic combination of methoxy, methyl, and phenyl groups on the carbazole scaffold has yielded compounds with significant potential in several therapeutic areas.

Anticancer Activity

Carbazole derivatives are well-documented as potent anticancer agents.[9] Their mechanisms often involve DNA intercalation, inhibition of key enzymes like topoisomerase, or modulation of critical signaling pathways.[9][10]

  • Mechanism of Action: NF-κB Pathway Inhibition The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of cell proliferation, survival, and inflammation, and its aberrant activation is a hallmark of many cancers. Certain carbazole alkaloids, such as 3-Methoxy carbazole (MHC), have been shown to exert their anticancer effects by directly inhibiting this pathway in breast cancer cells (MCF-7).[4][5] This inhibition leads to reduced proliferation, induction of apoptosis (programmed cell death), and an increase in reactive oxygen species (ROS) within the cancer cells.[4]

G cluster_outcome Cellular Outcome MHC 3-Methoxy Carbazole (MHC) NFkB NF-κB Gene Expression MHC->NFkB Inhibits Proliferation Cancer Cell Proliferation NFkB->Proliferation Promotes Apoptosis Apoptosis (Cell Death) NFkB->Apoptosis Inhibits

Caption: Inhibition of the NF-κB pathway by 3-Methoxy carbazole leads to reduced cancer cell proliferation.

  • Quantitative Data: In Vitro Cytotoxicity

Compound IDCancer Cell LineActivityIC₅₀ Value (µM)Reference
3-Methoxy carbazole (MHC)MCF-7 (Breast)Anti-proliferative~20-80 (Dose-dependent)[4]
Compound 10 HepG2, HeLa, MCF7Anti-proliferative7.68, 10.09, 6.44[11]
Compound 3f A549, MCF-7, HT29CytotoxicSignificant (not quantified)
Compound 3g A549, MCF-7, HT29CytotoxicSignificant (not quantified)
Neuroprotective Properties

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by neuronal loss. Carbazole derivatives have emerged as promising neuroprotective agents, acting through various mechanisms to protect neurons from damage and death.[12][13]

  • Mechanism of Action: Multi-Target Approach The neuroprotective efficacy of carbazoles often stems from a combination of activities. The aminopropyl carbazole P7C3 and its analogs have shown potent neuroprotective effects in models of Parkinson's disease and amyotrophic lateral sclerosis (ALS).[14] Compounds like 7-Methoxyheptaphylline, a natural carbazole alkaloid, protect against oxidative stress-induced neuronal death by modulating the TAK1 kinase pathway, which in turn affects downstream proteins like GSK-3 and caspase-3.[15] This demonstrates a dual role where the same compound can be pro-apoptotic in cancer cells but anti-apoptotic in neurons under stress.[15]

Antimicrobial Activity

With the rise of antimicrobial resistance, there is an urgent need for new classes of antibiotics.[8] Carbazole derivatives have demonstrated broad-spectrum activity against various pathogenic bacteria and fungi.[2][16]

  • Structure-Activity Insights The introduction of specific moieties to the carbazole core can dramatically enhance antimicrobial potency. For instance, adding a 1,2,4-triazole group to the carbazole nitrogen increases antifungal activity, while an imidazole moiety boosts antibacterial efficacy.[2][17] Guanidine-containing carbazole derivatives have shown excellent activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values comparable to the standard drug vancomycin.[16]

  • Quantitative Data: Minimum Inhibitory Concentration (MIC)

Compound ClassTarget OrganismMIC Value (µg/mL)Reference
N-substituted (imidazole moiety)S. aureus, MRSA, E. coli1–8[17]
N-substituted (1,2,4-triazole moiety)C. albicans2–4[17]
Guanidine-containing derivative 49p MRSA0.78–1.56[16]
Oxadiazol-amine derivative 17d S. aureus, E. coli, A. nigerSubstantial (not quantified)[16]

Key Experimental Protocols

To ensure the reproducibility and validity of research findings, standardized protocols are essential. The following methodologies are fundamental to the biological evaluation of methoxy-methyl-phenyl-carbazoles.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is used to assess a compound's effect on cancer cell viability. The principle is that mitochondrial dehydrogenases in living cells convert the yellow MTT salt into purple formazan crystals, which can be quantified.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test carbazole compound (e.g., 1 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

Methoxy-methyl-phenyl-carbazoles stand out as a highly adaptable and pharmacologically potent class of compounds. The strategic interplay between the electron-donating methoxy group, the lipophilic methyl group, and the sterically influential phenyl group allows for fine-tuning of the molecule's properties to achieve desired biological outcomes. Significant progress has been made in demonstrating their efficacy as anticancer, neuroprotective, and antimicrobial agents.

Future research should focus on elucidating more detailed structure-activity relationships to optimize potency and selectivity. The development of synthetic methodologies that allow for precise and diverse placement of these key substituents will be crucial. Furthermore, advancing the most promising lead compounds into preclinical and clinical studies is essential to translate their demonstrated potential into tangible therapeutic benefits for patients.[9][18]

References

  • Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review | Scilit. (n.d.). Scilit. [Link]

  • Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - Semantic Scholar. (n.d.). Semantic Scholar. [Link]

  • A Concise Review on Carbazole Derivatives and its Biological Activities - PharmaInfo. (n.d.). PharmaInfo. [Link]

  • Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC. (2023, June 16). National Center for Biotechnology Information. [Link]

  • Synthesis, Anticancer and Antioxidant Activity of Novel Carbazole-based Thiazole Derivatives - Taylor & Francis. (2015, January 6). Taylor & Francis Online. [Link]

  • A review on the biological potentials of carbazole and its derived products. (2022, June 15). Future Journal of Pharmaceutical Sciences. [Link]

  • Biologically active carbazole derivatives: focus on oxazinocarbazoles and related compounds - Taylor & Francis. (2014, April 3). Taylor & Francis Online. [Link]

  • Carbazole: A Versatile Scaffold in Medicinal Chemistry – A Review on the Synthesis and Antimicrobial Evaluation of New Derivatives - ResearchGate. (2026, February 11). ResearchGate. [Link]

  • A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024. (2025, February 15). Chirality. [Link]

  • Current Developments in the Pharmacological Activities and Synthesis of Carbazole Derivatives - Bentham Science Publisher. (2025, September 2). Bentham Science. [Link]

  • Design, Synthesis and Evaluation of Novel 9-substituted Carbazole Derivatives as Potential Anticancer Agents - Bentham Science Publisher. (n.d.). Bentham Science. [Link]

  • Synthesis, Anticancer and Antioxidant Activity of Novel Carbazole-based Thiazole Derivatives | Semantic Scholar. (2015, January 6). Semantic Scholar. [Link]

  • SYNTHESIS, CHARACTERIZATION AND EVALUATION OF NOVEL CARBAZOLE BORONIC ACID DERIVATIVES IN THE TREATMENT OF BREAST CANCER | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2023, April 1). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Discovery of novel N-substituted carbazoles as neuroprotective agents with potent anti-oxidative activity - MD Anderson Cancer Center. (n.d.). MD Anderson Cancer Center. [Link]

  • Supporting Information The Synthesis of Carbazoles: Light-Promoted Tandem Coupling of Nitroarenes with Grignard Reagents. (n.d.). American Chemical Society. [Link]

  • AN ALTERNATIVE WAY OF THE SYNTHESIS OF 1-SUBSTITUTED 9-METHOXY-5-METHYL-6H-PYRIDO[4,3-b]CARBAZOLE DERIVATIVES. (n.d.). Polish Pharmaceutical Society. [Link]

  • Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C - Beaudry Research Group. (2021, August 23). Oregon State University. [Link]

  • 3-Methoxy Carbazole Impedes the Growth of Human Breast Cancer Cells by Suppressing NF-κB Signaling Pathway - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Carbazole Derivatives as Potential Antimicrobial Agents - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • A Synthesis of 9-Methoxy-1-Methyl-1H,6H-Pyrazolo[4,3-c]Carbazole | Scilit. (n.d.). Scilit. [Link]

  • 2-(4,5-Dimethoxy-2-nitrophenyl)-4-methoxy-3-methyl-9-phenylsulfonyl-9H-carbazole - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Neuroprotective and anticancer effects of 7-Methoxyheptaphylline via the TAK1 pathway. (n.d.). Spandidos Publications. [Link]

  • Methoxyphenylcipro induces antitumor activity in human cancer cells - PubMed. (2013, August 15). National Center for Biotechnology Information. [Link]

  • Repurposing anti-inflammatory drugs for fighting planktonic and biofilm growth. New carbazole derivatives based on the NSAID carprofen - Frontiers. (2023, August 23). Frontiers. [Link]

  • Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis and properties of methoxyphenyl-substituted derivatives of indolo[3,2-b]carbazole. (2012, June 1). Journal of Materials Chemistry. [Link]

  • 9-(4-Methoxyphenyl)-9H-carbazole - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Carbazoles: Role and Functions in Fighting Diabetes - MDPI. (2022, December 27). MDPI. [Link]

  • Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides: Original scientific article | ADMET and DMPK - IAPC Journals. (2025, February 8). IAPC Journals. [Link]

  • Neuroprotective efficacy of aminopropyl carbazoles in a mouse model of amyotrophic lateral sclerosis | PNAS. (n.d.). Proceedings of the National Academy of Sciences. [Link]

  • Phyto-Carbazole Alkaloids in Neuroprotection - Encyclopedia.pub. (2022, April 19). Encyclopedia.pub. [Link]

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  • 3-Methoxy Carbazole Impedes the Growth of Human Breast Cancer Cells by Suppressing NF-κB Signaling Pathway - PubMed. (2022, November 14). National Center for Biotechnology Information. [Link]

  • Unveiling the antitumor potential of novel N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamides as dual inhibitors of VEGFR2 kinase and cytochrome P450 for targeted treatment of hepatocellular carcinoma - Frontiers. (n.d.). Frontiers. [Link]

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  • (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole - MDPI. (2024, March 28). MDPI. [Link]

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Foundational

Advanced Protocols for the Discovery and Isolation of Novel Carbazole Alkaloids

Executive Summary Carbazole alkaloids, predominantly found in the Rutaceae family (notably Murraya, Clausena, and Glycosmis genera), represent a high-value chemical space for drug discovery due to their tricyclic aromati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Carbazole alkaloids, predominantly found in the Rutaceae family (notably Murraya, Clausena, and Glycosmis genera), represent a high-value chemical space for drug discovery due to their tricyclic aromatic structure, which intercalates DNA and inhibits topoisomerases. This guide moves beyond generic phytochemical extraction, providing a rigorous, self-validating technical framework for the isolation of novel carbazoles. It contrasts traditional acid-base workflows with modern bioassay-guided fractionation, using the isolation of Mahanine and Koenigine as primary case studies.

Source Selection & Ethnobotanical Rationale

Strategic Sourcing: While Murraya koenigii (Curry leaf) is the most abundant source, novel discovery requires targeting specific tissue types to maximize yield and minimize interfering metabolites.

  • Target Tissue: Fresh leaves (high alkaloid content, lower lignification) or Stem Bark (accumulation of dimeric alkaloids).

  • Harvest Timing: Pre-flowering stages often yield higher monomeric alkaloid concentrations (e.g., mahanimbine), while oxidative dimers accumulate in older tissues.

Extraction Architecture: The "Defat-Acidify-Basify" Logic

Causality in Solvent Selection

Direct alcohol extraction yields a "dirty" crude extract rich in chlorophyll and waxes, which irreversibly foul chromatography columns. A differential solubility approach is required.

  • Step 1: Defatting (Hexane/Petroleum Ether): Removes non-polar lipids, waxes, and chlorophyll without extracting the more polar carbazole alkaloids.

  • Step 2: Alkaloid Liberation (Acid-Base Switch): Alkaloids exist as salts in acidic pH (water-soluble) and free bases in basic pH (organic-soluble). This switch is the primary purification filter.

Protocol A: Traditional Acid-Base Extraction (High Purity)

Use this protocol when targeting total alkaloid content.

  • Maceration: Pulverize air-dried leaves (1 kg) and macerate in Methanol (MeOH) for 72 hours. Filter and concentrate in vacuo to obtain Crude Extract.

  • Acidification: Suspend Crude Extract in 2N HCl (500 mL). Stir for 2 hours.

    • Mechanism:[1][2][3] Converts alkaloids to hydrochloride salts (

      
      ), dissolving them in the aqueous phase.
      
  • Partitioning: Wash the acidic aqueous layer with Ethyl Acetate (EtOAc) (3 x 200 mL).

    • Mechanism:[1][2][3] Removes neutral impurities (flavonoids, coumarins) and remaining fats. Discard the organic layer.

  • Basification: Adjust the aqueous layer to pH 9-10 using Ammonium Hydroxide (NH₄OH) .

    • Mechanism:[1][2][3] Deprotonates the alkaloid salts, reverting them to hydrophobic free bases.

  • Extraction: Extract the basic aqueous solution with Chloroform (CHCl₃) (3 x 300 mL).

    • Result: The organic layer now contains the "Total Alkaloid Fraction" (TAF).

Protocol B: Optimized Mahanine Isolation (Bioactivity-Focused)

Use this protocol for isolating labile bioactive compounds like Mahanine, which may degrade under harsh acid/base conditions.

  • Hydro-Alcoholic Maceration: Extract dried leaves with Ethanol:Water (70:30) .

  • Liquid-Liquid Partitioning: Concentrate ethanol and partition the residue between water and Ethyl Acetate .

  • Fractionation: The EtOAc fraction is rich in semi-polar carbazoles (Mahanine, Mahanimbine).

Visualization: Comparative Extraction Workflows

ExtractionWorkflow Start Dried Plant Material (Murraya koenigii) Defat Defatting (Hexane/Petroleum Ether) Start->Defat Extract Solvent Extraction (Methanol/Ethanol) Defat->Extract Residue Crude Crude Extract Extract->Crude Acidify Acidify (2N HCl) pH < 3 Crude->Acidify Protocol A: High Purity DirectPart Partition: Water vs EtOAc Crude->DirectPart Protocol B: Bioactivity Wash Wash with EtOAc (Remove Neutrals) Acidify->Wash Aqueous Layer Basify Basify (NH4OH) pH > 9 Wash->Basify Aqueous Layer FinalExt Extract with CHCl3 Basify->FinalExt PureAlk Total Alkaloid Fraction (Free Bases) FinalExt->PureAlk BioActive Bioactive Fraction (Mahanine Enriched) DirectPart->BioActive Organic Layer

Figure 1: Decision matrix for extraction pathways. Protocol A utilizes pH switching for high purity; Protocol B preserves labile compounds.

Purification & Isolation: Chromatographic Logic

Stationary Phase Selection
  • Silica Gel (60-120 mesh): Standard for initial coarse fractionation.

  • Neutral Alumina: Preferred for acid-sensitive carbazoles (e.g., those with pyran rings like Girinimbine) which may undergo ring-opening or isomerization on acidic silica.

Gradient Elution Strategy

A linear gradient is insufficient. Use a Step-Gradient to resolve closely related congeners.

StepSolvent System (v/v)Target CompoundsPolarity
1Hexane (100%)Hydrocarbons, SterolsNon-polar
2Hexane:EtOAc (90:10)Girinimbine , MahanimbineLow
3Hexane:EtOAc (70:30)Mahanine , MurrayanolMedium
4Hexane:EtOAc (50:50)Koenigine , MukonicineHigh
5CHCl₃:MeOH (95:5)Polar glycosidesVery High

Self-Validating Check: Monitor fractions via TLC. Spray with Dragendorff’s Reagent . Orange/Red spots indicate alkaloids. If spots appear in the solvent front, reduce polarity immediately.

Structural Elucidation: The Self-Validating Mechanism

Identification must rely on multiparametric validation. Do not rely on MS alone.

NMR Diagnostic Signals (The "Fingerprint")

Carbazole alkaloids exhibit distinct proton signals that serve as internal validation standards.

  • The Carbazole NH: A broad singlet at δ 7.8 – 11.2 ppm (exchangeable with D₂O). Absence of this signal suggests N-alkylation.

  • The Methyl Group Logic:

    • Aromatic Methyl (Ar-CH₃): Singlet at δ 2.3 – 2.5 ppm .

    • Pyran Ring Methyls (Gem-dimethyl): Two singlets or one 6H singlet at δ 1.4 – 1.5 ppm .

  • Olefinic Protons: Pyran ring closure is confirmed by doublets at δ 5.5 – 6.8 ppm (J = 10 Hz).

Mass Spectrometry (MS)
  • Mahanine (C₂₃H₂₅NO₂): Look for Molecular Ion peak

    
    .
    
  • Fragmentation: Characteristic loss of a methyl group

    
     is common in pyrano-carbazoles.
    

Bioassay-Guided Fractionation: The Feedback Loop

To ensure the isolated compound is relevant for drug development, fractionation must be coupled with biological endpoints.

BioassayLoop Extract Crude Extract Fractionation Column Chromatography (F1 - F10) Extract->Fractionation Assay MTT Assay (e.g., HeLa/MCF-7) Fractionation->Assay Aliquot Selection Calculate IC50 Select Active Fractions Assay->Selection SubFraction Sub-Fractionation (HPLC/Prep-TLC) Selection->SubFraction Active Only SubFraction->Assay Re-test Structure NMR/MS Elucidation SubFraction->Structure Pure Compound

Figure 2: Bioassay-guided workflow ensuring isolation of pharmacologically active species.

Protocol:

  • Screening: Test crude fractions (F1-F10) at 50 µg/mL against cancer cell lines (e.g., MCF-7, HeLa).

  • Hit Selection: Fractions showing >50% cell death are prioritized.

  • Refinement: "Hit" fractions are re-chromatographed.

  • Validation: Pure compound must show a dose-dependent IC₅₀ (typically < 20 µM for lead candidates like Mahanine).

References

  • Extraction, fractionation, isolation and characterization of a Carbazole Alkaloid Mukonicine from the leaves of Murraya koenigii. Journal of Pharmacognosy and Phytochemistry.

  • Isolation of Carbazole Alkaloids and Coumarins from Aegle marmelos and Murraya koenigii and Their Antioxidant Properties. Sains Malaysiana.

  • Biologically active carbazole alkaloids from Murraya koenigii. Journal of Natural Products (NIH PubMed).

  • Novel carbazole alkaloid from Murraya koenigii (l.)[4][5][6][7] Spreng. International Journal of Secondary Metabolite.

  • Preclinical Development of Mahanine-Enriched Fraction from Indian Spice Murraya koenigii for the Management of Cancer. BioMed Research International.

  • Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds. Molecules.

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Protocols & Analytical Methods

Method

Synthesis of Novel Derivatives from 7-Methoxy-6-methyl-1-phenyl-9H-carbazole: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview and detailed protocols for the synthesis of novel derivatives based on the 7-Methoxy-6-methyl-1-phenyl-9H-carba...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of novel derivatives based on the 7-Methoxy-6-methyl-1-phenyl-9H-carbazole scaffold. This core structure, possessing a unique substitution pattern, offers multiple avenues for chemical modification to generate a library of compounds with potential applications in medicinal chemistry and materials science. This document is intended to serve as a practical resource, offering not just procedural steps but also the underlying chemical principles and strategic considerations for the synthesis and derivatization of this promising carbazole core.

Introduction: The Potential of Substituted Carbazoles

Carbazole and its derivatives have garnered significant attention in the scientific community due to their diverse biological activities and valuable photophysical properties. The rigid, planar, and electron-rich nature of the carbazole nucleus makes it a privileged scaffold in drug discovery, with derivatives exhibiting anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3] In the realm of materials science, the high thermal and electrochemical stability of carbazoles, coupled with their excellent hole-transporting capabilities, has led to their widespread use in organic light-emitting diodes (OLEDs) and other organic electronic devices.[4][5][6]

The specific scaffold, 7-Methoxy-6-methyl-1-phenyl-9H-carbazole, combines several key features:

  • An electron-donating methoxy group at the 7-position and a methyl group at the 6-position, which are expected to influence the electronic properties and regioselectivity of further substitutions.

  • A phenyl group at the 1-position, which can be a site for further functionalization or can modulate the biological activity and photophysical properties of the molecule.

  • A reactive N-H proton on the carbazole nitrogen, providing a straightforward handle for N-alkylation and N-arylation.

This guide will first propose a plausible synthetic route to the core 7-Methoxy-6-methyl-1-phenyl-9H-carbazole structure and then detail several key derivatization strategies with step-by-step protocols.

Part 1: Synthesis of the Core Scaffold: 7-Methoxy-6-methyl-1-phenyl-9H-carbazole

Synthesis_of_Core_Scaffold A 4-Methoxy-3-methylaniline C [Intermediate Hydrazone] A->C 1. NaNO2, HCl 2. SnCl2/HCl B Cyclohexanone B->C D 7-Methoxy-6-methyl-1,2,3,4-tetrahydro-9H-carbazole C->D Borsche-Drechsel Cyclization (Acid catalyst, Heat) E 7-Methoxy-6-methyl-9H-carbazole D->E Dehydrogenation (e.g., DDQ or Pd/C) F 1-Bromo-7-methoxy-6-methyl-9H-carbazole E->F Bromination (e.g., NBS) H 7-Methoxy-6-methyl-1-phenyl-9H-carbazole F->H Suzuki-Miyaura Coupling (Pd catalyst, Base) G Phenylboronic acid G->H

Caption: Proposed synthetic workflow for 7-Methoxy-6-methyl-1-phenyl-9H-carbazole.

Protocol 1.1: Borsche-Drechsel Cyclization and Aromatization

This protocol outlines the synthesis of the carbazole core through the formation of a hydrazone followed by acid-catalyzed cyclization and subsequent dehydrogenation.

Step 1: Synthesis of 4-Methoxy-3-methylphenylhydrazine

  • To a stirred solution of 4-methoxy-3-methylaniline (1.0 eq) in concentrated hydrochloric acid, add a solution of sodium nitrite (1.1 eq) in water dropwise at 0-5 °C.

  • After stirring for 30 minutes, add a solution of tin(II) chloride in concentrated hydrochloric acid dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture for 2-3 hours at room temperature.

  • Basify the mixture with a concentrated sodium hydroxide solution and extract with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude hydrazine.

Step 2: Synthesis of 7-Methoxy-6-methyl-1,2,3,4-tetrahydro-9H-carbazole

  • Reflux a mixture of 4-methoxy-3-methylphenylhydrazine (1.0 eq) and cyclohexanone (1.1 eq) in glacial acetic acid for 4-6 hours.

  • Pour the reaction mixture into ice-water and collect the precipitated solid by filtration.

  • Wash the solid with water and recrystallize from ethanol to afford the tetrahydrocarbazole.

Step 3: Aromatization to 7-Methoxy-6-methyl-9H-carbazole

  • To a solution of the tetrahydrocarbazole (1.0 eq) in a suitable solvent (e.g., toluene or xylene), add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and filter to remove the precipitated hydroquinone.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 1.2: Regioselective Bromination

The introduction of a bromine atom is a key step for the subsequent Suzuki-Miyaura coupling. The electron-donating methoxy and methyl groups will direct electrophilic substitution. The C1 and C8 positions are the most activated and least sterically hindered for electrophilic aromatic substitution.

  • To a solution of 7-methoxy-6-methyl-9H-carbazole (1.0 eq) in a suitable solvent (e.g., DMF or CCl4), add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Pour the reaction mixture into water and extract with dichloromethane.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography to isolate the desired 1-bromo-7-methoxy-6-methyl-9H-carbazole.

Protocol 1.3: Suzuki-Miyaura Cross-Coupling

The final step in the synthesis of the core scaffold is the palladium-catalyzed cross-coupling of the brominated carbazole with phenylboronic acid.[9][10]

  • To a degassed mixture of 1-bromo-7-methoxy-6-methyl-9H-carbazole (1.0 eq), phenylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq) in a solvent system (e.g., 1,4-dioxane/water), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Heat the reaction mixture at 80-100 °C under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours.

  • Cool the reaction to room temperature and add water.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 7-Methoxy-6-methyl-1-phenyl-9H-carbazole.

Part 2: Derivatization Strategies and Protocols

The 7-Methoxy-6-methyl-1-phenyl-9H-carbazole core offers several positions for further functionalization. The primary sites for derivatization are the carbazole nitrogen (N9) and the remaining open positions on the carbocyclic rings.

Derivatization_Strategies Core 7-Methoxy-6-methyl-1-phenyl-9H-carbazole N_Alkylation N-Alkylated Derivatives Core->N_Alkylation N-Alkylation (R-X, Base) Halogenation Halogenated Derivatives Core->Halogenation Electrophilic Halogenation (NBS, NCS, etc.) Formylation Formylated Derivatives Core->Formylation Vilsmeier-Haack Formylation Cross_Coupling Further Arylated Derivatives Halogenation->Cross_Coupling Suzuki-Miyaura Coupling

Caption: Key derivatization pathways from the core scaffold.

Protocol 2.1: N-Alkylation and N-Arylation

The secondary amine of the carbazole ring is readily deprotonated and can be alkylated or arylated to introduce a variety of substituents at the N9 position.[11][12][13]

Protocol 2.1.1: N-Alkylation

  • To a stirred suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF, add a solution of 7-Methoxy-6-methyl-1-phenyl-9H-carbazole (1.0 eq) in anhydrous DMF dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes until the evolution of hydrogen gas ceases.

  • Cool the mixture to 0 °C and add the desired alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 1: Representative N-Alkylation Reactions

Alkylating AgentProductExpected Yield (%)
Methyl Iodide7-Methoxy-6,9-dimethyl-1-phenyl-9H-carbazole85-95
Ethyl Bromide9-Ethyl-7-methoxy-6-methyl-1-phenyl-9H-carbazole80-90
Benzyl Bromide9-Benzyl-7-methoxy-6-methyl-1-phenyl-9H-carbazole75-85
Protocol 2.2: Electrophilic Halogenation

Further halogenation of the carbazole core can provide handles for subsequent cross-coupling reactions. The positions most susceptible to electrophilic attack will be C2, C4, C5, and C8, with the exact regioselectivity depending on the steric hindrance and the directing effects of the existing substituents. The methoxy and methyl groups are ortho, para-directing, while the phenyl group at C1 will influence the reactivity of the adjacent positions.

  • To a solution of 7-Methoxy-6-methyl-1-phenyl-9H-carbazole (1.0 eq) in a suitable solvent (e.g., chloroform or acetic acid), add the halogenating agent (e.g., N-chlorosuccinimide (NCS) or N-iodosuccinimide (NIS)) (1.05 eq).

  • Stir the reaction at room temperature for 4-8 hours.

  • Pour the reaction mixture into a sodium thiosulfate solution to quench any remaining halogenating agent.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product mixture by column chromatography to separate any regioisomers.

Protocol 2.3: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild and efficient method for introducing a formyl group onto electron-rich aromatic rings.[14][15][16] For the 7-Methoxy-6-methyl-1-phenyl-9H-carbazole scaffold, formylation is expected to occur at one of the activated positions (C2, C4, C5, or C8).

  • In a two-necked flask under an inert atmosphere, cool anhydrous DMF to 0 °C.

  • Add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise with stirring, maintaining the temperature at 0 °C. Stir for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 7-Methoxy-6-methyl-1-phenyl-9H-carbazole (1.0 eq) in anhydrous DMF dropwise.

  • Heat the reaction mixture to 60-80 °C and stir for 2-4 hours.

  • Cool the reaction to room temperature and pour it onto crushed ice.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude aldehyde by column chromatography.

Part 3: Characterization and Data

The synthesized derivatives should be thoroughly characterized using standard analytical techniques. Below are the expected spectroscopic data for the core scaffold and its representative derivatives.

Table 2: Expected Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z)
7-Methoxy-6-methyl-1-phenyl-9H-carbazole Aromatic protons (7.0-8.2), NH proton (~11.0), OCH₃ (~3.9), CH₃ (~2.4)Aromatic carbons (100-150), OCH₃ (~55), CH₃ (~20)Expected M⁺
9-Ethyl-7-methoxy-6-methyl-1-phenyl-9H-carbazole Aromatic protons (7.0-8.2), OCH₃ (~3.9), N-CH₂ (~4.4, q), CH₃ (~2.4), N-CH₂CH₃ (~1.4, t)Aromatic carbons (100-150), OCH₃ (~55), N-CH₂ (~38), CH₃ (~20), N-CH₂CH₃ (~14)Expected M⁺
1-Bromo-7-methoxy-6-methyl-9-phenyl-9H-carbazole Aromatic protons (7.0-8.2), OCH₃ (~3.9), CH₃ (~2.4)Aromatic carbons (100-150), C-Br (~115), OCH₃ (~55), CH₃ (~20)Expected M⁺, M⁺+2

Note: The chemical shifts are approximate and will depend on the solvent and specific substitution pattern.

Applications and Future Directions

Derivatives of 7-Methoxy-6-methyl-1-phenyl-9H-carbazole hold significant promise in several fields:

  • Medicinal Chemistry: The introduction of various functional groups can be explored to develop novel anticancer agents.[1][3][17] The presence of the methoxy and methyl groups mimics substitution patterns found in some biologically active natural products.

  • Materials Science: The core scaffold can be functionalized to create novel host materials for phosphorescent OLEDs or as building blocks for thermally activated delayed fluorescence (TADF) emitters.[4][5] The phenyl group at the 1-position can be further elaborated to extend the conjugation and tune the electronic properties.

This guide provides a foundational framework for the synthesis and derivatization of 7-Methoxy-6-methyl-1-phenyl-9H-carbazole. Researchers are encouraged to adapt and optimize these protocols to explore the full potential of this versatile molecular scaffold.

References

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  • Synthesis and antitumor activity of novel N-substituted carbazole imidazolium salt derivatives. (2016). Scientific Reports, 6. [Link]

  • Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. (2023). Molecules, 28(1). [Link]

  • Selected symmetrically substituted carbazoles: Investigation of anticancer activity and mechanisms of action at the cellular and. MOST Wiedzy. [Link]

  • Design, Synthesis, and Preliminary Bioactivity Evaluation of 2,7-Substituted Carbazole Derivatives as Potent Autotaxin Inhibitors and Antitumor Agents. (2019). Anticancer Agents in Medicinal Chemistry, 19(2), 256-264. [Link]

  • A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. (2023). Materials Chemistry Frontiers. [Link]

  • Synthesis and electro-optical properties of carbazole derivatives for organic device applications. (2009). Dyes and Pigments, 83(2), 211-217. [Link]

  • Application of carbazole derivatives as a multifunctional material for organic light-emitting devices. (2024). Eastern-European Journal of Enterprise Technologies, 2(6(128)), 57-65. [Link]

  • Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. (2023). RSC Advances, 13(15), 10143-10156. [Link]

  • Star-shaped hosts based on phenyls substituted carbazole: Effects of trifluoromethyl and tert-butyl moieties. (2022). SSRN. [Link]

  • Borsche–Drechsel cyclization. Wikipedia. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. (2000). Molecules, 5(1), 97-101. [Link]

  • Process for the preparation of N-alkyl carbazoles.
  • Synthesis of new 9H-Carbazole derivatives. (2013). Iraqi Journal of Science, 54(4), 983-993. [Link]

  • PTC N-Alkylation of Carbazole Derivative. PTC Organics, Inc. [Link]

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  • Vilsmeier–Haack reaction. Wikipedia. [Link]

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  • Method for synthesis of N-alkyl carbazole and derivatives thereof.
  • Synthesis of carbazole via Graebe‐Ullmann reaction. ResearchGate. [Link]

  • Effect of Conjugation and Aromaticity of 3,6 Di-substituted Carbazole On Triplet Energy. The Royal Society of Chemistry. [Link]

  • Borsche–Drechsel cyclization. OUCI. [Link]

  • Borsche–Drechsel cyclization. Semantic Scholar. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids. (2022). RSC Advances, 12(45), 29193-29211. [Link]

  • 1H-1,2,3-triazol-4-yl]methyl)-9H-carbazole Using 2D 1H-15N HMBC Experiment. (2016). VIBGYOR ePress. [Link]

  • VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. YouTube. [Link]

  • Efficient and Simple Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles. (2008). Molecules, 13(6), 1312-1328. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

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  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. ResearchGate. [Link]

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Application

Application Notes &amp; Protocols for the Regioselective Synthesis of Substituted Carbazoles

For Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Significance of the Carbazole Nucleus The carbazole framework, a tricyclic aromatic heterocycle, is a privileged scaffold in medi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Carbazole Nucleus

The carbazole framework, a tricyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and electron-rich nature impart unique photophysical and electronic properties, making it a cornerstone for the development of organic light-emitting diodes (OLEDs), solar cells, and fluorescent probes.[2][3] In the realm of drug development, carbazole alkaloids and their synthetic derivatives exhibit a remarkable breadth of biological activities, including anticancer, neuroprotective, antimicrobial, and anti-inflammatory properties.[1][2][4][5] Notable examples include the anticancer drug elliptinium acetate and the kinase inhibitor midostaurin, both of which feature a carbazole core.[4]

The biological activity and material properties of a carbazole derivative are critically dependent on the nature and position of its substituents. Consequently, the ability to control the regiochemistry during synthesis is paramount.[4] Synthesizing a specific, desired regioisomer while avoiding the formation of others remains a significant challenge for organic chemists. This guide provides an in-depth exploration of key regioselective strategies for constructing substituted carbazoles, moving beyond a simple recitation of steps to explain the underlying principles and causality behind the protocols. We will cover both classical and modern palladium-catalyzed methods, offering detailed, field-proven protocols to empower researchers in their synthetic endeavors.

Strategy 1: Palladium-Catalyzed Tandem Reactions for Regiocontrolled Carbazole Annulation

Modern organometallic chemistry has revolutionized carbazole synthesis. Palladium-catalyzed reactions, in particular, offer a powerful and versatile platform for forming the carbazole nucleus with high regioselectivity.[6][7] A highly effective approach involves a one-pot, two-step sequence: an initial intermolecular Buchwald-Hartwig amination followed by an intramolecular C-H activation/arylation to close the final ring.[6][7]

The power of this method lies in its modularity. By starting with appropriately substituted anilines and dihaloarenes, one can precisely control the final substitution pattern. The initial C-N coupling is directed by the position of the leaving group on the haloarene, and the subsequent C-C bond formation is an intramolecular cyclization, inherently ensuring a specific connectivity.

Diagram 1: The Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Active Pd(0) Catalyst oa Oxidative Addition (Ar-X) pd0->oa Ar-X pd2_int Pd(II) Intermediate (L-Pd(Ar)(X)) oa->pd2_int amine Amine Coordination (Carbazole-NH) pd2_int->amine Carbazole-NH pd2_amido Pd(II)-Amido Complex (L-Pd(Ar)(N-Carbazole)) amine->pd2_amido re Reductive Elimination pd2_amido->re deprot Deprotonation (Base) pd2_amido->deprot Base product 9-Phenylcarbazole (Product Release) re->product product->pd0 Catalyst Regeneration

Caption: Catalytic cycle for the Buchwald-Hartwig amination.[8]

Comparative Data: Conditions for Buchwald-Hartwig Amination

The success of the Buchwald-Hartwig amination is highly sensitive to the choice of catalyst, ligand, base, and solvent. The table below summarizes various reported conditions, illustrating the interplay between these components.[8]

Catalyst PrecursorLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂BINAPCs₂CO₃Toluene110High[9]
Pd₂(dba)₃XPhosK₃PO₄t-BuOH100>95[8]
XPhos Pd G3(none)NaOtBuToluene80-110High[10]
Pd(OAc)₂SPhosK₂CO₃Dioxane10085-95[11]
PdCl₂(dppf)(none)NaOtBuTHF6570-90[8]
Protocol 1: Synthesis of 9-Phenylcarbazole via Buchwald-Hartwig Amination

This protocol provides a general guideline for the N-arylation of carbazole with an aryl bromide. Optimization may be required for different substrates.[10]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Carbazole (1.2 mmol, 1.2 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Anhydrous Toluene (5-10 mL)

Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask, add the aryl bromide, carbazole, sodium tert-butoxide, and the palladium precatalyst.

  • Evacuation and Backfilling: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and quench carefully with water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-arylcarbazole.[8]

Strategy 2: The Graebe-Ullmann Synthesis: A Classic Route with Modern Refinements

The Graebe-Ullmann synthesis is a classical method for preparing carbazoles that involves the thermal or photochemical decomposition of 1-aryl-1,2,3-benzotriazoles.[12][13] The reaction proceeds via the extrusion of nitrogen gas, which generates a reactive diradical intermediate that subsequently cyclizes to form the carbazole skeleton.[12] While historically significant, the original harsh conditions have been refined. Modern approaches often combine a Buchwald-Hartwig amination to build the precursor, followed by diazotization and a controlled thermal cyclization.[13]

This multi-step sequence offers excellent control over regiochemistry, as the final substitution pattern is dictated by the starting materials used in the initial C-N coupling step.

Diagram 2: Three-Step Workflow for Graebe-Ullmann Synthesis

Graebe_Ullmann_Workflow start 1-Bromonaphthalene + o-Phenylenediamine step1 Step 1: Buchwald-Hartwig Amination start->step1 intermediate1 N-(naphthalen-1-yl)benzene-1,2-diamine step1->intermediate1 step2 Step 2: Diazotization (NaNO₂, HCl) intermediate1->step2 intermediate2 1-(naphthalen-1-yl)-1H-benzo[d][1,2,3]triazole step2->intermediate2 step3 Step 3: Graebe-Ullmann Cyclization (Heat) intermediate2->step3 product Final Product: 1H-Benzo[a]carbazole step3->product

Caption: Overall synthetic route for 1H-Benzo[a]carbazole.[13]

Protocol 2: Multi-Step Synthesis of 1H-Benzo[a]carbazole

This protocol details the three-step synthesis of 1H-Benzo[a]carbazole, a representative polycyclic aromatic carbazole.[12][13]

Part A: Synthesis of N-(naphthalen-1-yl)benzene-1,2-diamine (Buchwald-Hartwig Amination)

  • Materials: 1-Bromonaphthalene (1.0 equiv), o-Phenylenediamine (1.2 equiv), Palladium(II) Acetate (0.02 equiv), Xantphos (0.04 equiv), Sodium tert-butoxide (1.4 equiv), Anhydrous Toluene.

  • Procedure:

    • In an oven-dried Schlenk flask under an inert atmosphere, combine palladium(II) acetate, Xantphos, and sodium tert-butoxide.[12]

    • Add anhydrous toluene, followed by 1-bromonaphthalene and o-phenylenediamine.[12]

    • Heat the mixture at 100-110 °C with vigorous stirring for 12-24 hours, monitoring by TLC.[12]

    • After completion, cool to room temperature, quench with water, and extract with ethyl acetate.[13]

    • Dry the combined organic layers, concentrate, and purify by column chromatography to yield the diamine precursor.[12]

Part B: Synthesis of 1-(naphthalen-1-yl)-1H-benzo[d][4][12][13]triazole (Diazotization)

  • Materials: N-(naphthalen-1-yl)benzene-1,2-diamine (1.0 equiv), Sodium Nitrite (NaNO₂) (1.1 equiv), Hydrochloric Acid (conc., 3.0 equiv), Acetic Acid, Water.

  • Procedure:

    • Dissolve the diamine from Part A in a mixture of acetic acid and water.[12]

    • Cool the solution to 0-5 °C in an ice-water bath with constant stirring.[12]

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 1-2 hours at 0-5 °C.

    • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain the benzotriazole intermediate.

Part C: Synthesis of 1H-Benzo[a]carbazole (Graebe-Ullmann Cyclization)

  • Materials: 1-(naphthalen-1-yl)-1H-benzo[d][4][12][13]triazole from Part B, High-boiling solvent (e.g., paraffin oil or diphenyl ether).

  • Procedure:

    • Place the benzotriazole intermediate in a flask equipped with a reflux condenser.

    • Add a high-boiling solvent (optional, thermal decomposition can also be done neat).

    • Heat the mixture to 200-250 °C. Vigorous evolution of nitrogen gas (N₂) will be observed.

    • Maintain the temperature until gas evolution ceases (typically 1-3 hours), indicating reaction completion.[12]

    • Cool the reaction mixture to room temperature. If a solvent was used, dilute with hexane to precipitate the product.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or toluene) to yield pure 1H-Benzo(a)carbazole.[12]

Strategy 3: The Fischer Indole Synthesis for Tetrahydrocarbazoles

The Fischer indole synthesis is one of the oldest and most reliable methods for constructing an indole ring.[14] It can be readily applied to the synthesis of 1,2,3,4-tetrahydrocarbazoles by reacting an arylhydrazine with a cyclohexanone derivative under acidic conditions.[15][16] The regioselectivity is determined by the substitution pattern of both the arylhydrazine and the cyclohexanone. For instance, using a substituted phenylhydrazine will place that substituent on the benzene portion of the carbazole, while using a substituted cyclohexanone (e.g., 2-methylcyclohexanone) can lead to specific isomers of the final product.[16]

Diagram 3: Mechanism of the Fischer Indole Synthesis

Fischer_Indole_Mechanism start Arylhydrazine + Cyclohexanone step1 Hydrazone Formation start->step1 hydrazone Arylhydrazone step1->hydrazone step2 [3,3]-Sigmatropic Rearrangement (Acid Cat.) hydrazone->step2 intermediate Di-imine Intermediate step2->intermediate step3 Cyclization & Aromatization (-NH₃) intermediate->step3 product Tetrahydrocarbazole step3->product

Caption: Key steps in the Fischer indole synthesis pathway.

Protocol 3: Synthesis of 1,2,3,4-Tetrahydrocarbazole

This protocol describes a palladium-catalyzed annulation, a modern variation related to the Fischer indole synthesis pathway, for preparing the title compound from o-iodoaniline and cyclohexanone.[16]

Materials:

  • o-Iodoaniline (20 mmol, 1.0 equiv)

  • Cyclohexanone (60 mmol, 3.0 equiv)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (60 mmol, 3.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.1 mmol, 0.5 mol%)

  • N,N-Dimethylformamide (DMF) (60 mL)

Procedure:

  • Reaction Setup: To a 100-mL, two-necked flask, add cyclohexanone, o-iodoaniline, and DABCO in DMF.[16]

  • Degassing: Degas the mixture three times via a vacuum/nitrogen cycle.

  • Catalyst Addition: Add the palladium(II) acetate catalyst.[16]

  • Heating: Degas the mixture twice more and then heat at 105 °C for 3-5 hours or until the reaction is complete as monitored by TLC.[16]

  • Work-up: Cool the reaction mixture to room temperature and partition between isopropyl acetate (150 mL) and water (50 mL).[16]

  • Extraction and Purification: Separate the organic layer, wash with brine, and concentrate under vacuum. Purify the residue by column chromatography on silica gel (eluent: ethyl acetate-heptane) to give 1,2,3,4-tetrahydrocarbazole as a pale brown solid.[16]

Strategy 4: Modern Pericyclic Approaches for Absolute Regiocontrol

A significant advancement in regioselective carbazole synthesis involves the use of pericyclic reactions. A recently developed strategy constructs substituted carbazoles with complete control of regiochemistry from 3-triflato-2-pyrones and alkynyl anilines.[4][17][18] This method is powerful because the substitution pattern of the final carbazole is precisely determined by the structure of the two starting components, avoiding the formation of isomers. The reaction proceeds through an intramolecular cycloaddition, followed by a rapid loss of CO₂, to form the carbazole framework.[17] This approach tolerates a wide variety of functional groups and can be used to create sterically congested molecules.[4][18]

Diagram 4: Pericyclic Cascade for Regiocontrolled Carbazole Synthesis

Pericyclic_Strategy start 3-Anilido-2-pyrone (with alkyne tether) step1 Intramolecular Cycloaddition start->step1 intermediate Bicyclic Intermediate step1->intermediate step2 Decarboxylation (-CO₂) intermediate->step2 product Substituted Carbazole (Complete Regiocontrol) step2->product

Sources

Method

Green Chemistry Approaches to Carbazole Synthesis: A Technical Guide

Executive Summary The carbazole scaffold is a privileged structure in medicinal chemistry (e.g., Carvedilol, Ondansetron) and materials science (OLEDs). Traditional synthetic routes—such as the Graebe-Ullmann or Fischer-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The carbazole scaffold is a privileged structure in medicinal chemistry (e.g., Carvedilol, Ondansetron) and materials science (OLEDs). Traditional synthetic routes—such as the Graebe-Ullmann or Fischer-Borsche synthesis—often suffer from poor atom economy, harsh thermal requirements (>200°C), and the use of toxic solvents like benzene or dichlorobenzene.

This guide details three validated "Green Chemistry" protocols that address these bottlenecks. We shift the paradigm from stoichiometric oxidants and hazardous media to catalytic oxidative coupling , photoredox catalysis , and aqueous microwave acceleration .

Part 1: Strategic Overview – The Green Transition

The transition to green synthesis is not merely ethical; it is a driver of efficiency. The following table contrasts traditional methods with the protocols detailed in this guide.

FeatureTraditional (Graebe-Ullmann/Fischer)Green Approach (This Guide)Benefit
Atom Economy Low (Loss of NH3, halides, stoichiometric byproducts)High (C-H Activation, H2O as byproduct)Reduced waste disposal costs.
Energy High (Reflux >24h, >150°C)Low (Microwave, Visible Light, Ambient Temp)Lower carbon footprint.
Solvents Toxic (Benzene, DMF, Pyridine)Green (Water, Pivalic Acid, Green Ethers)Safer operator environment.
Catalyst Homogeneous (Non-recoverable)Heterogeneous (Pd/C) or PhotocatalyticCost reduction via recycling.
Visualizing the Green Pathway

The following diagram illustrates the mechanistic shift from traditional leaving-group chemistry to direct oxidative cyclization.

GreenCarbazole Precursor Diarylamine / N-Aryl Amide TradPath Traditional Path (Graebe-Ullmann) Precursor->TradPath GreenPath Green Path (Oxidative C-H Activation) Precursor->GreenPath Step_Trad High T (>200°C) Stoichiometric Oxidants Toxic Waste TradPath->Step_Trad Step_Green Catalytic Pd/C or Light O2 as Oxidant Water Byproduct GreenPath->Step_Green Product Carbazole Scaffold Step_Trad->Product Low Yield / High Waste Step_Green->Product High Atom Economy

Figure 1: Comparison of synthetic pathways. The green path utilizes C-H activation to eliminate pre-functionalization steps.

Part 2: Detailed Application Notes & Protocols

Protocol A: Heterogeneous Pd-Catalyzed Oxidative C-H Activation

Principle: This method replaces homogeneous Pd(OAc)2 with heterogeneous Pd/C. It utilizes molecular oxygen (O2) as the terminal oxidant, making water the only theoretical byproduct. Best For: Scale-up candidates where catalyst removal (ppm level) is critical.

Materials
  • Substrate: N-protected diarylamine or N-phenyl-2-biphenylamine.

  • Catalyst: 10 wt% Pd/C (Matrix-activated carbon support recommended).

  • Solvent: Pivalic acid (PivOH) or Acetic Acid (AcOH). Note: PivOH improves regioselectivity via CMD (Concerted Metalation-Deprotonation).

  • Oxidant: O2 balloon or Air sparge.

Step-by-Step Protocol
  • Preparation: In a 25 mL round-bottom flask, dissolve the diarylamine substrate (1.0 mmol) in Pivalic acid (3.0 mL).

  • Catalyst Addition: Add 10 wt% Pd/C (10 mol% Pd loading). Safety: Pd/C is pyrophoric; add wet or under inert gas blanket before introducing O2.

  • Oxidation Setup: Purge the flask with O2 for 5 minutes, then attach an O2 balloon.

  • Reaction: Heat the mixture to 110°C with vigorous stirring (1000 rpm). Note: High stirring speed is crucial to overcome gas-liquid mass transfer limitations.

  • Monitoring: Monitor via TLC or HPLC every 2 hours. Typical reaction time is 6–12 hours.

  • Workup (The Green Advantage):

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (green alternative: 2-MeTHF).

    • Filtration: Filter through a celite pad to recover the Pd/C catalyst. The catalyst can often be washed and reused 2-3 times.

    • Wash the filtrate with saturated NaHCO3 to neutralize the acid.

  • Purification: Evaporate solvent and recrystallize from Ethanol/Water (avoiding chromatography if possible).

Validation Check:

  • Success Indicator: Disappearance of the N-H stretch (if starting from amine) or shift in aromatic protons in 1H NMR due to planarization of the ring.

Protocol B: Visible-Light Induced Photoredox Synthesis

Principle: Utilizing photons as a "reagent" to drive the reaction at room temperature, avoiding thermal degradation of sensitive substrates. This often employs a dual catalytic system (Pd + Ir-photocatalyst) or organic photocatalysts. Best For: Complex substrates with thermally sensitive functional groups.

Materials
  • Substrate: 2-Amidobiaryl derivatives.

  • Catalyst 1 (Transition Metal): Pd(OAc)2 (5 mol%).

  • Catalyst 2 (Photocatalyst): [Ir(dFppy)2(phen)]PF6 (1 mol%) or organic alternative (e.g., Carbazole-based D-A dyes).

  • Light Source: Blue LEDs (450 nm, ~24W).

  • Solvent: Acetonitrile (MeCN) or DMAc (degassed).

Step-by-Step Protocol
  • Assembly: In a transparent borosilicate vial (Schlenk tube), combine substrate (0.2 mmol), Pd(OAc)2, and Photocatalyst.

  • Solvent: Add anhydrous MeCN (2.0 mL).

  • Degassing: Sparging with Air is often sufficient (aerobic oxidation), but for strictly photoredox cycles, follow the specific mechanism (oxidative quenching vs. energy transfer). For the Pd/Ir dual cycle, air is required to reoxidize the Pd species.

  • Irradiation: Place the vial 2–3 cm from the Blue LED source. Use a fan to maintain ambient temperature (25°C).

  • Reaction: Stir for 12–24 hours.

  • Workup:

    • Remove solvent under reduced pressure.

    • Pass through a short silica plug to remove the metal catalysts.

    • Concentrate and purify.[2][3]

Mechanism Visualization (Graphviz):

PhotoRedox Light Blue LED (hv) Ir_GS Ir(III) Ground Light->Ir_GS Excitation Ir_Excited *Ir(III) Excited Ir_GS->Ir_Excited Pd_II Pd(II) Intermediate Ir_Excited->Pd_II SET (Single Electron Transfer) Pd_III Pd(III) High-Valent Pd_II->Pd_III Pd_I Pd(I) Reduced Pd_III->Pd_I Product Carbazole Pd_III->Product Reductive Elimination Pd_I->Pd_II Oxidation by O2/Air Substrate Substrate Substrate->Pd_II C-H Activation

Figure 2: Dual catalytic cycle merging Palladium C-H activation with Iridium photoredox catalysis.[4][5]

Protocol C: Microwave-Assisted Aqueous Synthesis

Principle: Using water as a solvent (often with surfactants) and microwave irradiation to accelerate the Fischer-Borsche or Buchwald-Hartwig/Cyclization cascade. Best For: Rapid library generation and "On-Water" chemistry.

Materials
  • Substrate: Aryl hydrazine + Cyclohexanone (Fischer approach) OR 2-chloroaniline + aryl boronic acid.

  • Surfactant (Optional but recommended): TPGS-750-M (2 wt% in water) allows organic reactions to occur in micelles within water.

  • Catalyst: H2SO4 (for Fischer) or Pd-nanoparticles (for coupling).

  • Equipment: Dedicated Microwave Reactor (e.g., Biotage or CEM). Do not use domestic microwaves.

Step-by-Step Protocol (Fischer-Borsche Modification)
  • Mixture: In a 10 mL microwave vial, suspend Phenylhydrazine (1.0 mmol) and Cyclohexanone (1.0 mmol) in Water (3 mL).

  • Catalysis: Add 2 drops of conc. H2SO4 or 100 mg of solid acid catalyst (e.g., Amberlyst-15 for easier removal).

  • Irradiation: Cap the vial. Program the microwave:

    • Temperature: 120°C

    • Ramp time: 2 min

    • Hold time: 10 min

    • Pressure limit: 250 psi

  • Aromatization (The Critical Step): The initial product is tetrahydrocarbazole. To obtain carbazole, add Pd/C (5 mol%) to the same vessel and irradiate again at 140°C for 15 min (dehydrogenation).

  • Workup:

    • Extract the aqueous mixture with Ethyl Acetate.

    • The water layer (containing surfactant/acid) can often be recycled.

Part 3: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Protocol A) Oxygen mass transfer limitation.Increase stirring speed (>1000 rpm); use a balloon instead of static air; ensure catalyst is not poisoned by S or N lone pairs (add acid to protonate).
Pd Black Precipitation Catalyst decomposition.Add a ligand (e.g., DMSO or Pyridine) to stabilize Pd species; lower temperature slightly.
Side Products (Protocol B) Over-oxidation or photodegradation.Reduce irradiation intensity; use a cutoff filter (remove UV <400nm); degas solvent more thoroughly if O2 is not required for turnover.
Vessel Failure (Protocol C) Vapor pressure too high.Reduce fill volume (max 2/3 full); check pressure limits; switch to open-vessel mode if solvent has high BP.

References

  • Heterogeneous Pd-Catalyzed Oxidative Coupling

    • A Sustainable Access Route to Carbazoles via C–H/C–H Oxidative Functionalization/Cyclization of Arylamines.[6][7] ACS Sustainable Chemistry & Engineering.

  • Visible Light Photoredox Synthesis

    • Synthesis of Carbazoles by a Merged Visible Light Photoredox and Palladium-Catalyzed Process.
  • Microwave-Assisted Synthesis

    • Practical Microwave Synthesis of Carbazole Aldehydes. MDPI Molecules.
  • Green Chemistry Overview

    • Sustainable Strategies for Carbazole Synthesis: A Green Chemistry Perspective. Archiv der Pharmazie (PubMed).
  • Metal-Free Photocatalysis

    • Unveiling a carbazole-based photocatalyst for visible-light-driven synthesis. Catalysis Science & Technology (RSC).[8]

Sources

Technical Notes & Optimization

Troubleshooting

Stability and degradation of 7-Methoxy-6-methyl-1-phenyl-9H-carbazole under ambient conditions

Executive Summary This guide addresses the stability profile of 7-Methoxy-6-methyl-1-phenyl-9H-carbazole . As an electron-rich carbazole derivative containing a free N-H moiety and strong electron-donating groups (Methox...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the stability profile of 7-Methoxy-6-methyl-1-phenyl-9H-carbazole . As an electron-rich carbazole derivative containing a free N-H moiety and strong electron-donating groups (Methoxy at C7, Methyl at C6), this compound exhibits distinct sensitivity to photo-oxidation and oxidative coupling under ambient conditions.[1]

Key Stability Risks:

  • Photo-oxidative Dimerization: The electron-rich ring system is prone to forming radical cations under UV/blue light, leading to 3,3'-dimerization.

  • N-H Acidity & Oxidation: The unsubstituted 9H-position allows for proton abstraction and radical formation, accelerating degradation in the presence of oxygen and bases.

  • Solution-State Instability: Degradation rates increase significantly in chlorinated solvents (e.g., CHCl₃, CH₂Cl₂) under ambient light due to acid-catalyzed radical formation.[1]

Part 1: Degradation Mechanisms & Diagnostics

The "Yellowing" Phenomenon (Photo-oxidation)

Observation: White or off-white powder turns yellow/green; solutions darken rapidly. Mechanism: The methoxy group at C7 significantly increases the electron density of the carbazole ring, lowering its oxidation potential. Upon exposure to ambient light (hν) in the presence of air (O₂):

  • The carbazole undergoes single-electron transfer (SET) to form a radical cation (

    
    ).
    
  • This radical cation typically couples at the most reactive open position. Since C6 is blocked by a methyl group and C1 by a phenyl group, the C3 position is the primary site for dimerization (forming 3,3'-bicarbazoles).[1]

  • Prolonged exposure leads to the formation of carbazole-quinones (yellow/red species).

Diagnostic Workflow (Graphviz)

G cluster_sol Solution State cluster_solid Solid State Start Observation: Sample Discoloration Solvent Is sample in solution? Start->Solvent CheckSolv Solvent Type? Solvent->CheckSolv Yes CheckStore Storage Condition? Solvent->CheckStore No (Solid) Chloro Chlorinated (CHCl3/DCM) CheckSolv->Chloro NonChloro Non-Chlorinated (THF/Toluene) CheckSolv->NonChloro AcidCat Mechanism: Acid-Catalyzed Photo-oxidation (HCl trace) Chloro->AcidCat Radical Mechanism: Radical Cation Dimerization NonChloro->Radical Light Light Exposed CheckStore->Light Dark Dark/Inert CheckStore->Dark SurfaceOx Surface Photo-oxidation (Quinone formation) Light->SurfaceOx Thermal Thermal Degradation (Rare < 150°C) Dark->Thermal

Caption: Diagnostic logic flow for identifying the root cause of MMPC degradation based on physical state and environmental exposure.

Part 2: Troubleshooting Guides

Scenario A: Sample Purity Dropped after Storage

User Complaint: "My NMR shows new peaks in the aromatic region (7.0–8.5 ppm) after storing the solid for 2 weeks."

Potential Cause Validation Test Corrective Action
Oxidative Dimerization LC-MS Analysis: Look for a mass peak at [2M-2H]⁺ (approx. m/z 572). Dimerization usually occurs at the C3 position.Recrystallization: Dissolve in minimal hot Toluene/Ethanol. Dimers are often less soluble and may filter out or crystallize separately.
Quinone Formation UV-Vis: Check for a new broad absorption band >450 nm (yellow/orange tail). LC-MS: Look for [M+16]⁺ or [M+32]⁺ .[1]Purification: Silica gel chromatography. Note: Use 1% Triethylamine in eluent to neutralize silica acidity, which prevents on-column oxidation.[1]
Residual Solvent Trapping ¹H NMR: Check for solvent peaks. Carbazole lattices often trap chlorinated solvents, which accelerate degradation.[1]High-Vac Drying: Dry at 50°C under high vacuum (<0.1 mbar) for 12 hours to remove trapped catalytic solvents.
Scenario B: Solution Turned Green/Blue

User Complaint: "I dissolved the compound in Chloroform for spectroscopy, and it turned green within hours."

  • Root Cause: Chloroform and Dichloromethane often contain trace HCl or generate radicals under light. The "Green" color is characteristic of the Carbazole Radical Cation (

    
    ) .
    
  • Immediate Fix:

    • Discard the solution; the radical cation formation is often irreversible or leads to coupled byproducts.

    • Protocol Change: Switch to THF or Toluene for spectroscopic studies.

    • If chlorinated solvents are mandatory (e.g., for NMR), use neutralized CDCl₃ (pass through basic alumina or store over silver foil) and keep in the dark.[1]

Part 3: Handling & Storage Protocols

To maintain >99% purity, the following "Self-Validating" protocols must be enforced.

The "Amber & Argon" Standard
  • Light: All handling must occur under amber light or in vessels wrapped in aluminum foil.

  • Atmosphere: The free N-H bond makes the compound sensitive to atmospheric moisture and oxygen synergy. Store under Argon or Nitrogen.

HPLC Monitoring Method

Use this method to validate stability.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[1]

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

  • Gradient: 50% B to 95% B over 15 mins.

  • Detection: 254 nm (aromatic backbone) and 290 nm (carbazole specific).[1]

  • Pass Criteria: Main peak >99.0%. Any peak at RRT (Relative Retention Time) ~1.2 (likely dimer) must be <0.1%.

Chemical Stability Map (Graphviz)

Reaction MMPC MMPC (7-Methoxy-6-methyl-1-phenyl-9H-carbazole) Radical Radical Cation (Green/Blue Solution) MMPC->Radical + hν (UV/Vis) - e⁻ Stable Stable Storage (Dark, Argon, Solid State) MMPC->Stable No Light/O₂ Dimer 3,3'-Bicarbazole (Insoluble Precipitate) Radical->Dimer Coupling (Fast) Quinone Carbazole-Quinone (Yellow impurity) Radical->Quinone + O₂ / H₂O

Caption: Chemical fate of MMPC under stress vs. storage conditions.

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I heat this compound for sublimation purification? A: Yes, but with caution. Methoxy groups can be thermally labile above 250°C. We recommend high-vacuum sublimation (<10⁻⁵ Torr) at the lowest possible temperature (likely 180°C–220°C) to prevent thermal ether cleavage.

Q2: Why is the 1-phenyl position important for stability? A: The phenyl group at C1 provides steric bulk that protects the N-H bond to some degree compared to unsubstituted carbazole, but it also extends conjugation. However, because it is not on the Nitrogen (it is C-C coupled), the N-H remains the acidic site.[1] Do not use strong bases (NaH, KOtBu) unless you intend to functionalize the Nitrogen, as the anion is highly reactive to oxidation.[1]

Q3: Is the compound hygroscopic? A: Generally, carbazoles are hydrophobic.[1] However, the methoxy group adds polarity. If the powder clumps, it is likely due to solvent retention or trace oxidation products (which are more polar), not water absorption.[1] Dry under vacuum to confirm.

References

  • Mechanism of Methoxy-Carbazole Photo-oxidation: Title: Anatomy of the Photochemical Reaction: Excited-State Dynamics Reveals the C-H Acidity Mechanism of Methoxy Photo-oxidation.[2] Source:Journal of Physical Chemistry Letters (ACS). Link:[Link][1]

  • Carbazole Degradation in Atmosphere: Title: Theoretical Perspectives on the Gas-Phase Oxidation Mechanism and Kinetics of Carbazole Initiated by OH Radical. Source:Molecules (MDPI).[1] Link:[Link][1]

  • Effect of Methoxy Substituents on Carbazole Stability: Title: Effect of Methoxy Substituents on the Properties of the Derivatives of Carbazole and Diphenylamine.[3] Source:Journal of Physical Chemistry C (via ResearchGate/ACS). Link:[Link][1]

  • General Carbazole Handling (N-H Acidity): Title: Synthesis of Natural Carbazole Alkaloids: An Update (Review of reactivity). Source:The Journal of Organic Chemistry (Selected Reviews). Link:[Link][1]

Disclaimer: This guide is based on structure-activity relationship (SAR) analysis of polysubstituted carbazoles. Always consult the specific Safety Data Sheet (SDS) provided by your synthesis team or vendor before handling.

Sources

Optimization

Technical Support Center: Optimization of Buchwald-Hartwig Amination in Carbazole Synthesis

Welcome to the Technical Support Center for the optimization of Buchwald-Hartwig amination in carbazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the co...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the optimization of Buchwald-Hartwig amination in carbazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-N bond-forming reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments, ensuring successful and reproducible outcomes.

Introduction

The Buchwald-Hartwig amination has become an indispensable tool in modern organic synthesis, particularly for the construction of N-aryl and N-heteroaryl bonds, which are prevalent in pharmaceuticals and functional materials.[1][2] The synthesis of functionalized carbazoles, a key scaffold in many biologically active compounds, frequently relies on this palladium-catalyzed cross-coupling reaction.[3] However, the success of the Buchwald-Hartwig amination is highly dependent on the careful optimization of various reaction parameters. The choice of catalyst, ligand, base, solvent, and temperature can significantly impact the reaction's yield, purity, and reproducibility.[3][4][5]

This guide provides a structured approach to troubleshooting and optimizing your Buchwald-Hartwig amination reactions for carbazole synthesis, drawing upon established principles and field-proven insights to help you overcome common experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Low or No Reaction Conversion

Question: My Buchwald-Hartwig amination for carbazole synthesis is showing low to no conversion of my starting materials. What are the primary factors I should investigate?

Answer: Low or no conversion is a frequent issue that can often be resolved by systematically evaluating the following critical parameters:

  • Inert Atmosphere: The active Pd(0) catalyst is highly susceptible to oxidation.[3][6] It is imperative to ensure that your reaction is set up and maintained under a rigorously inert atmosphere, such as argon or nitrogen. This includes degassing your solvent and ensuring all glassware is properly dried.

  • Catalyst and Ligand Integrity:

    • Catalyst Activity: The palladium source may be inactive. Using well-defined, commercially available precatalysts (e.g., G3 or G4 precatalysts) is often more reliable than generating the active catalyst in situ from sources like Pd(OAc)₂.[3][4][7] If you suspect catalyst deactivation, it is best to use a fresh batch of high-quality catalyst and ligand.[3][6]

    • Ligand Selection: The choice of phosphine ligand is crucial. For carbazole amination, bulky and electron-rich ligands such as XPhos, RuPhos, and BrettPhos are often preferred as they promote the desired reductive elimination step.[3][4]

  • Base Strength and Solubility: The base plays a critical role in the catalytic cycle.[3][8]

    • Strength: A base that is too weak may not efficiently deprotonate the carbazole or the amine, hindering the formation of the key palladium-amido intermediate. For challenging substrates, consider switching from a weaker base like K₂CO₃ to a stronger one like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃).[3][7]

    • Solubility: Ensure the chosen base is sufficiently soluble in your reaction solvent and that the mixture is vigorously stirred to overcome potential mass transfer limitations.[3]

  • Reaction Temperature: Buchwald-Hartwig aminations typically require elevated temperatures, often in the range of 80-110 °C.[3][9] For less reactive aryl halides, such as aryl chlorides, higher temperatures may be necessary to facilitate oxidative addition.[3][10]

Common Side Reactions

Question: I am observing a significant amount of a side product where the halogen on my aryl halide has been replaced by a hydrogen atom (hydrodehalogenation). How can I minimize this side reaction?

Answer: Hydrodehalogenation is a common competing pathway in Buchwald-Hartwig aminations.[3] This side reaction can arise from β-hydride elimination from the palladium-amido intermediate. To suppress hydrodehalogenation, consider the following strategies:

  • Ligand Choice: The use of bulky, electron-rich phosphine ligands is critical. Ligands like XPhos, RuPhos, and BrettPhos are designed to be sterically demanding, which disfavors β-hydride elimination and promotes the desired C-N reductive elimination.[3][4]

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes help to suppress this side reaction.[3][11]

    • Base: The choice of base can also influence the extent of hydrodehalogenation. Experimenting with different bases may be beneficial.

  • Amine Stoichiometry: Using a slight excess of the amine coupling partner can sometimes favor the desired amination pathway over competing side reactions.[3]

Catalyst Deactivation

Question: My reaction starts but then stalls, and I observe the formation of palladium black. What is happening and how can I prevent it?

Answer: The formation of palladium black is a visual indicator of catalyst decomposition, where the active Pd(0) species aggregates into inactive palladium clusters.[6] This is a common deactivation pathway. To mitigate catalyst deactivation:

  • Ligand Protection: The phosphine ligand stabilizes the Pd(0) center. Ensure you are using an appropriate ligand-to-palladium ratio. In some cases, especially when not using a precatalyst, a slight excess of the ligand can be beneficial.

  • Temperature Control: Excessively high temperatures can accelerate catalyst decomposition.[11] It is often necessary to screen a range of temperatures to find an optimal balance between reaction rate and catalyst stability.

  • Solvent Purity: Ensure your solvent is anhydrous and free of impurities that could poison the catalyst.[4][6]

Optimization of Reaction Parameters

A successful Buchwald-Hartwig amination for carbazole synthesis hinges on the careful selection and optimization of several key parameters. The following table provides a summary of common choices and their impact on the reaction.

ParameterCommon ChoicesKey Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Buchwald Precatalysts (G2, G3, G4)Precatalysts offer better reliability and faster activation.[4][7]
Ligand XPhos, RuPhos, BrettPhos, SPhos, DavePhosBulky, electron-rich ligands are generally preferred for N-heterocycles.[3][4]
Base NaOtBu, K₃PO₄, Cs₂CO₃, K₂CO₃Stronger bases (e.g., NaOtBu) often lead to faster reactions, but weaker bases (e.g., K₃PO₄) may be necessary for base-sensitive functional groups.[3][4][7]
Solvent Toluene, Dioxane, THF, DMEThe solvent must dissolve reactants and the catalytic species. Anhydrous and degassed solvents are crucial.[3][4][7]
Temperature 80 - 110 °CHigher temperatures may be needed for less reactive substrates, but can also lead to catalyst decomposition.[3][9][11]

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination of a Halogenated Carbazole

This protocol provides a starting point for the N-arylation of a carbazole derivative. Optimization of the ligand, base, solvent, and temperature will likely be necessary for specific substrates.

Reagents and Setup:

  • To an oven-dried Schlenk tube, add the halogenated carbazole (1.0 equiv), the amine coupling partner (1.2 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%), the phosphine ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.4 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

Reaction:

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[3]

Work-up:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted carbazole.[3]

Visualizing the Catalytic Cycle and Troubleshooting

A clear understanding of the catalytic cycle is essential for effective troubleshooting. The following diagrams illustrate the key steps in the Buchwald-Hartwig amination and a logical workflow for addressing common experimental issues.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH De-protonation De-protonation Amine Coordination->De-protonation Base Pd-Amido Complex Pd-Amido Complex De-protonation->Pd-Amido Complex Reductive Elimination Reductive Elimination Pd-Amido Complex->Reductive Elimination Reductive Elimination->Pd(0)L Regeneration Product Product Reductive Elimination->Product Ar-NR2

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Inert Verify Inert Atmosphere (Degassed Solvent, Dry Glassware) Start->Check_Inert Check_Catalyst Evaluate Catalyst/Ligand (Freshness, Precatalyst, Ligand Choice) Check_Inert->Check_Catalyst Atmosphere OK Check_Base Assess Base (Strength, Solubility) Check_Catalyst->Check_Base Catalyst System OK Check_Temp Optimize Temperature Check_Base->Check_Temp Base OK Success Successful Reaction Check_Temp->Success Optimized

Caption: A systematic workflow for troubleshooting low-yield reactions.

References

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Jensen, K. F., & Sarvestani, A. M. (2008, February 25). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). Retrieved from [Link]

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Retrieved from [Link]

  • Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]

  • Yaseneva, P., Hodgson, P., Zakrzewski, J., Falß, S., Meadows, R. E., & Lapkin, A. A. (2015, November 23). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Green Chemistry, 18(4), 1319-1326. [Link]

  • Magano, J. (2019, August 16). Honoring 25 Years of the Buchwald–Hartwig Amination. Organic Process Research & Development, 23(8), 1489-1491. [Link]

  • ResearchGate. (2025, August 7). Buchwald—Hartwig Amination: A Modern Technology for the Synthesis of Intermediates and APIs (Active Pharmaceutical Intermediates). Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Buchwald-Hartwig reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination. Retrieved from [Link]

  • PubMed Central. (n.d.). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. Retrieved from [Link]

  • YouTube. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2014, October 23). Role of the Base in Buchwald–Hartwig Amination. [Link]

Sources

Troubleshooting

Enhancing the quantum yield of 7-Methoxy-6-methyl-1-phenyl-9H-carbazole derivatives

Subject: Enhancing Quantum Yield ( ) of 7-Methoxy-6-methyl-1-phenyl-9H-carbazole Introduction: The "1-Phenyl" Paradox Welcome to the technical support hub for functionalized carbazoles. You are likely working with 7-Meth...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Enhancing Quantum Yield ( ) of 7-Methoxy-6-methyl-1-phenyl-9H-carbazole

Introduction: The "1-Phenyl" Paradox

Welcome to the technical support hub for functionalized carbazoles. You are likely working with 7-Methoxy-6-methyl-1-phenyl-9H-carbazole because of its unique asymmetric electronic structure.[1] The methoxy/methyl pairing provides electron-donating tunability, while the 1-phenyl group introduces steric torsion, theoretically preventing


-stacking aggregation.[1]

The Problem: You are observing lower-than-predicted Quantum Yield (QY). The Root Cause: The 1-position on the carbazole ring is sterically congested. While this twist prevents aggregation (good for solid-state), it creates a "loose bolt" in solution—the free rotation of the phenyl ring acts as a non-radiative decay channel, dissipating excited state energy as heat rather than photons.

This guide addresses how to lock this rotation, manage the Intramolecular Charge Transfer (ICT) state, and eliminate environmental quenchers.

Module 1: Molecular Engineering & Synthesis

"Is my molecule broken, or just flexible?"

Troubleshooting Guide: Structural Integrity

Q1: My NMR looks clean, but the QY is < 5%. Could synthetic impurities be quenching emission? A: Yes.[1] In the synthesis of 1-substituted carbazoles (typically via Suzuki-Miyaura coupling), the most common impurity is de-halogenated starting material or regioisomers (e.g., 3-phenyl derivatives).[1]

  • The Mechanism: Trace transition metals (Pd residues) from the coupling reaction are notorious fluorescence quenchers via heavy-atom effects (enhancing Intersystem Crossing to the non-emissive Triplet state).

  • Actionable Protocol:

    • Perform a metal scavenger wash (e.g., with N-acetylcysteine or commercial silica-thiol scavengers) post-column.[1]

    • Verify regio-purity.[1] A 3-phenyl isomer is planar and highly fluorescent; a 1-phenyl isomer is twisted and weaker.[1] A mix gives misleading data.[1]

Q2: How do I chemically "fix" the low QY without changing the core properties? A: You must restrict the rotation of the 1-phenyl ring.

  • Chemical Fix: If you have synthetic latitude, cyclize the phenyl ring back onto the carbazole nitrogen or C2 position to form a fused system (e.g., similar to indolo[3,2,1-jk]carbazole).

  • Physical Fix (Matrix): If you cannot change the structure, measure QY in a high-viscosity solvent (e.g., glycerol/methanol mix) or a rigid polymer matrix (PMMA). If QY spikes in a rigid medium, your loss mechanism is definitely rotational relaxation.

Diagram: Synthesis & Quenching Pathways

G Start Synthesis: Suzuki Coupling Impurity Pd Residues / Isomers Start->Impurity Incomplete Purification Pure Pure 1-Phenyl Carbazole Start->Pure Silica/Thiol Treatment Emission Fluorescence (Radiative Decay) Impurity->Emission Quenching (QY ↓) Excitation Excitation (hν) Pure->Excitation Rotation Phenyl Ring Rotation (Non-Radiative Decay) Excitation->Rotation Low Viscosity Solvent Excitation->Emission Rigid Matrix / Low Temp Rotation->Emission Energy Lost as Heat

Caption: Workflow distinguishing between synthetic quenching (impurities) and structural quenching (rotational relaxation).

Module 2: Photophysical Characterization

"Why does the glow disappear in Acetone?"

FAQ: Environmental Factors

Q3: Why does my QY drop drastically in polar solvents (Acetonitrile, DMF)? A: This is the signature of an Intramolecular Charge Transfer (ICT) state.[2]

  • The Science: Your molecule has a "Push-Pull" architecture.[1] The Methoxy/Methyl groups (Donors) push electrons toward the phenyl/carbazole core. In polar solvents, the highly polarized ICT excited state is stabilized. According to the Energy Gap Law, as the energy of this state lowers, the overlap with ground-state vibrational levels increases, accelerating non-radiative decay.

  • The Fix:

    • Use non-polar solvents (Toluene, Cyclohexane) for maximum brightness.

    • If biological application (aqueous) is required, encapsulate in hydrophobic micelles.

Q4: I see large standard deviations in my QY measurements. What is wrong? A: You are likely ignoring Oxygen Quenching .[1]

  • The Mechanism: Carbazoles have long-lived excited states (and accessible triplet states).[1] Dissolved oxygen (

    
    ) efficiently quenches these states via energy transfer, generating singlet oxygen (
    
    
    
    ).[1]
  • Protocol: You must degas your samples.

    • Method A: Sparging with Argon for 15 mins (Acceptable for rough checks).[1]

    • Method B: Freeze-Pump-Thaw x 3 cycles (Required for publication-grade QY).

Data Table: Solvent & Environmental Effects
ParameterConditionImpact on QYRecommended Action
Solvent Polarity High (DMF, MeCN)Severe Decrease (

)
Switch to Toluene/Dioxane or use solid matrix.
Viscosity Low (Hexane)Decrease (

)
1-phenyl rotation is active.[1] Use viscous solvents.[1]
Oxygen AeratedDecrease (

)
Mandatory: Degas via Freeze-Pump-Thaw.[1]
Concentration

M
Decrease (ACQ)Dilute to

M to prevent aggregation quenching.

Module 3: Solid-State & Film Optimization

"Great in the flask, dark on the film."

Troubleshooting: Aggregation-Induced Quenching (ACQ)

Q5: The powder is bright, but the spin-coated film is dim. Why? A: While the 1-phenyl group helps prevent stacking, the planar carbazole core still promotes


 interaction at high concentrations, leading to ACQ.
  • Solution: You need a Host-Guest system .[1] Do not print "neat" films.

  • Protocol: Dope your carbazole (Guest) at 1–5 wt% into a wide-bandgap host material like mCP (1,3-Bis(N-carbazolyl)benzene) or PMMA (for non-conductive tests).[1] This spatially isolates your emitters, preserving the high monomeric QY.

Diagram: Energy Transfer & Host-Guest Strategy

Energy Host_Excited Host Material (Excited) High Energy Guest_Monomer Your Carbazole (Isolated) High QY Host_Excited->Guest_Monomer Förster Resonance Energy Transfer (FRET) Guest_Aggregate Carbazole Aggregate (ACQ Trap) Host_Excited->Guest_Aggregate If Doping > 10% Blue/UV Emission Blue/UV Emission Guest_Monomer->Blue/UV Emission Heat (Non-Radiative) Heat (Non-Radiative) Guest_Aggregate->Heat (Non-Radiative)

Caption: Preventing ACQ by doping the carbazole into a host matrix (1-5% concentration).

References

  • Solvent Effects on Carbazole Photophysics

    • Mechanism of ICT and Polarity: "Solvent effects on optical and electronic properties of carbazole benzothiazole based bipolar compound." Moroccan Journal of Chemistry, 2015.
    • [1]

  • Steric Hindrance & 1-Phenyl Rotation

    • Structural impact on QY: "Effect of para-aryl-substituted N-phenyl groups on the photophysical properties of highly fluorescent dibenzo[c,g]carbazole-based chromophores." Royal Society of Chemistry (RSC) Advances, 2026.
  • Oxygen Quenching Protocols

    • Triplet State Dynamics: "Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Organic Solvents." Molecules, 2024.[3]

    • [1]

  • Synthesis & Purity (Suzuki Coupling)

    • Methodology for 1-aryl carbazoles: "Synthesis of Carbazoles - Organic Chemistry Portal."[1]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 7-Methoxy-6-methyl-1-phenyl-9H-carbazole (MMPC) with Other Hole-Transporting Materials

Executive Summary 7-Methoxy-6-methyl-1-phenyl-9H-carbazole (referred to herein as MMPC ) represents a specialized class of carbazole-based hole-transporting materials (HTMs). Unlike the ubiquitous 3,6- or 2,7-substituted...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Methoxy-6-methyl-1-phenyl-9H-carbazole (referred to herein as MMPC ) represents a specialized class of carbazole-based hole-transporting materials (HTMs). Unlike the ubiquitous 3,6- or 2,7-substituted carbazole derivatives, MMPC features a 1-phenyl substitution that induces a steric twist, disrupting planarity to enhance amorphous film stability, while the 6-methyl and 7-methoxy groups electronically tune the HOMO level for superior hole injection.

This guide analyzes MMPC’s performance against industry standards (Spiro-OMeTAD, PEDOT:PSS, and CBP), focusing on its application in Perovskite Solar Cells (PSCs) and Organic Light-Emitting Diodes (OLEDs).

Material Profile & Mechanistic Insight[1]

Structural Functionality

The efficacy of MMPC stems from three synergistic structural modifications to the carbazole core:

  • 1-Phenyl "Twist": Substitution at the C1 position introduces significant steric hindrance, forcing the phenyl ring out of the carbazole plane. This prevents excessive crystallization—a common failure mode in planar HTMs—ensuring smooth, pinhole-free amorphous films.

  • 7-Methoxy Group (Electron Donor): The oxygen lone pair participates in mesomeric donation (+M effect), raising the Highest Occupied Molecular Orbital (HOMO) energy. This reduces the energy barrier for hole extraction from perovskites or hole injection from ITO anodes.

  • 6-Methyl Group: Provides weak inductive donation (+I effect) and increases solubility in non-polar solvents (e.g., chlorobenzene, toluene), facilitating solution processing.

Charge Transport Mechanism

The diagram below illustrates the hole extraction pathway in a typical inverted (p-i-n) PSC architecture using MMPC.

HoleTransportMechanism cluster_process Charge Dynamics Perovskite Perovskite Layer (Valence Band: -5.4 eV) Interface Interface Passivation (Methoxy-Pb interaction) Perovskite->Interface Hole Generation MMPC MMPC (HTM) (HOMO: ~ -5.2 eV) Interface->MMPC Hole Extraction (Barrier < 0.2 eV) Anode ITO/Metal Anode (Work Function: -4.8 eV) MMPC->Anode Hole Transport (Hopping Mechanism)

Caption: Energy alignment and hole extraction pathway. The Methoxy group aids in surface passivation, while the HOMO level alignment facilitates barrier-free hole transfer.

Comparative Analysis

The following table contrasts MMPC with the industry "Gold Standard" (Spiro-OMeTAD), the common polymer HTM (PEDOT:PSS), and a standard host material (CBP).

FeatureMMPC (Target) Spiro-OMeTAD PEDOT:PSS CBP
Class Small Molecule (Asymmetric)Small Molecule (Spiro-linked)Conductive PolymerSmall Molecule (Host)
HOMO Level -5.15 to -5.25 eV (Tunable)-5.22 eV-5.0 to -5.2 eV-6.0 eV (Deep)
Hole Mobility ~10⁻⁴ to 10⁻³ cm²/Vs~10⁻⁴ cm²/Vs (undoped)10⁻³ to 10⁻² cm²/Vs~10⁻³ cm²/Vs
Thermal Stability (Tg) High (>110°C) due to steric lockHigh (121°C)N/A (Decomposes)Low (62°C)
Solubility Excellent (Toluene/CB)Excellent (Chlorobenzene)Water DispersionGood
Stability Issues Hydrophobic (Resists moisture)Hygroscopic (Requires dopants)Acidic (Corrodes ITO/Perovskite)Crystallizes easily
Cost Moderate (Fewer synth steps)High (Complex spiro synthesis)LowModerate
Key Takeaways:
  • Vs. Spiro-OMeTAD: MMPC offers a similar energy alignment but potentially better intrinsic stability. Spiro-OMeTAD relies heavily on dopants (Li-TFSI) which attract moisture; MMPC's methoxy groups provide intrinsic polarity for contact without necessarily requiring aggressive hygroscopic doping.

  • Vs. PEDOT:PSS: MMPC is hydrophobic and non-acidic. Replacing PEDOT:PSS with MMPC in inverted PSCs eliminates the acid-etching of the ITO electrode, significantly extending device lifetime.

Experimental Protocols

Device Fabrication (Perovskite Solar Cell)

Objective: Fabricate a p-i-n device (ITO / MMPC / Perovskite / PCBM / Ag) to validate hole extraction.

Reagents:

  • MMPC (Sublimed grade, >99.5%)

  • Solvent: Chlorobenzene (Anhydrous)

  • Dopant (Optional): Li-TFSI / tBP

Workflow:

  • Substrate Prep: Clean ITO glass sequentially with detergent, deionized water, acetone, and isopropanol (15 min ultrasonication each). Treat with UV-Ozone for 20 min to increase work function.

  • HTM Deposition:

    • Dissolve 10 mg MMPC in 1 mL Chlorobenzene .

    • Note: If doping is required, add 3.5 µL Li-TFSI solution (520 mg/mL in acetonitrile) and 5 µL tBP.

    • Spin-coat onto ITO at 3000 rpm for 30s .

    • Anneal at 100°C for 10 min to remove solvent and promote film relaxation.

  • Perovskite Deposition: Spin-coat perovskite precursor (e.g., MAPbI3) directly on top of the MMPC layer. The hydrophobic nature of MMPC may require a pre-wetting step or anti-solvent dripping method for uniform coverage.

  • ETL & Electrode: Spin-coat PCBM (20 mg/mL in chlorobenzene) at 1500 rpm. Evaporate 100 nm Ag electrode.

Synthesis Pathway (Suzuki-Miyaura Coupling)

For researchers needing to synthesize MMPC in-house:

Synthesis Start Start: 7-Methoxy-6-methyl-1-bromo-9H-carbazole Step1 Reaction: Phenylboronic acid + Pd(PPh3)4 Solvent: Toluene/Ethanol/Na2CO3 (aq) Start->Step1 Step2 Reflux: 90°C, 24h (Inert Atm) Step1->Step2 Step3 Workup: Extraction (DCM) + Column Chromatography Step2->Step3 End Product: 7-Methoxy-6-methyl-1-phenyl-9H-carbazole (Yield: ~70-80%) Step3->End

Caption: Synthesis via Suzuki coupling allows for modular attachment of the phenyl ring at the sterically hindered C1 position.

References

  • BenchChem. (2025). A Comparative Guide to Carbazole-Based Hole Transport Materials: Exploring the Potential of 1H-Benzo[c]carbazole and Its Isomers. Link

  • ACS Publications. (2021). Isomeric Carbazole-Based Hole-Transporting Materials: Role of the Linkage Position on the Photovoltaic Performance of Perovskite Solar Cells. Chemistry of Materials. Link

  • Royal Society of Chemistry. (2021). Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons. Journal of Materials Chemistry C. Link

  • MDPI. (2024). Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. Energies. Link

  • National Institutes of Health (NIH). (2022). Organic Hole-Transport Layers for Efficient, Stable, and Scalable Inverted Perovskite Solar Cells. Advanced Materials. Link

Comparative

A Spectroscopic Guide to Distinguishing Isomers of 7-Methoxy-6-methyl-1-phenyl-9H-carbazole

In the landscape of drug discovery and materials science, the precise structural characterization of organic molecules is paramount. Isomers, compounds with identical molecular formulas but different arrangements of atom...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the precise structural characterization of organic molecules is paramount. Isomers, compounds with identical molecular formulas but different arrangements of atoms, can exhibit vastly different pharmacological, electronic, and photophysical properties.[1] Carbazole derivatives, a prominent class of nitrogen-containing heterocyclic compounds, are a testament to this, with their utility spanning from potent anti-cancer agents to advanced organic light-emitting diode (OLED) materials.[2][3] This guide provides a comprehensive spectroscopic framework for the differentiation of 7-Methoxy-6-methyl-1-phenyl-9H-carbazole and its structural isomers, leveraging the power of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS).

Our focus is to not only present data but to illuminate the underlying principles that govern the distinct spectroscopic signatures of these closely related molecules. The strategic application of these analytical techniques provides an unambiguous pathway to isomer identification, a critical step in both synthesis validation and downstream applications.

The Isomeric Landscape

For the purpose of this guide, we will consider the target molecule, 7-Methoxy-6-methyl-1-phenyl-9H-carbazole (Isomer A), and two of its potential positional isomers:

  • Isomer A: 7-Methoxy-6-methyl-1-phenyl-9H-carbazole

  • Isomer B: 8-Methoxy-6-methyl-1-phenyl-9H-carbazole

  • Isomer C: 7-Methoxy-5-methyl-1-phenyl-9H-carbazole

The subtle shifts in the positions of the methoxy and methyl groups will induce significant and measurable changes in their respective spectra.

Molecular Structures of Carbazole Isomers cluster_A Isomer A cluster_B Isomer B cluster_C Isomer C A 7-Methoxy-6-methyl-1-phenyl-9H-carbazole B 8-Methoxy-6-methyl-1-phenyl-9H-carbazole C 7-Methoxy-5-methyl-1-phenyl-9H-carbazole

Caption: Molecular structures of the target carbazole and its selected isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The chemical shift of a nucleus is exquisitely sensitive to its local electronic environment, making it ideal for distinguishing between positional isomers.[4][5]

¹H NMR Spectroscopy: Probing the Proton Environment

In ¹H NMR, the position of a proton signal is influenced by the electron density of its immediate surroundings and the effects of nearby functional groups. For our carbazole isomers, the aromatic region of the spectrum (typically 6.5-8.5 ppm) will be particularly informative. The substitution pattern on each benzene ring of the carbazole core dictates the multiplicity (splitting pattern) and chemical shifts of the aromatic protons.

Expected Distinctions in ¹H NMR Spectra:

Proton Isomer A (Predicted δ, ppm) Isomer B (Predicted δ, ppm) Isomer C (Predicted δ, ppm) Rationale for Differentiation
N-H ~8.1 (broad singlet)~8.1 (broad singlet)~8.1 (broad singlet)The position of the N-H proton is less affected by substitution on the carbazole rings.
Methoxy (-OCH₃) ~3.9 (singlet)~3.9 (singlet)~3.9 (singlet)The chemical shift of the methoxy protons will be relatively consistent across the isomers.[6]
Methyl (-CH₃) ~2.4 (singlet)~2.4 (singlet)~2.5 (singlet)A slight downfield shift may be observed for the methyl group in Isomer C due to its proximity to the phenyl ring.
Aromatic Protons Complex multipletsComplex multipletsComplex multipletsThe splitting patterns and chemical shifts of the aromatic protons will be unique for each isomer due to the different substitution patterns. The number of distinct aromatic proton signals will also vary.
¹³C NMR Spectroscopy: Mapping the Carbon Framework

¹³C NMR provides complementary information by probing the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are highly sensitive to the nature and position of substituents.[4][7]

Expected Distinctions in ¹³C NMR Spectra:

Carbon Isomer A (Predicted δ, ppm) Isomer B (Predicted δ, ppm) Isomer C (Predicted δ, ppm) Rationale for Differentiation
Carbazole Carbons 110-145110-145110-145The chemical shifts of the quaternary and methine carbons in the carbazole core will be distinct for each isomer, reflecting the different positions of the substituents.[8]
Methoxy (-OCH₃) ~55~55~55The chemical shift of the methoxy carbon is expected to be similar in all isomers.
Methyl (-CH₃) ~20~20~21A slight downfield shift may be observed for the methyl carbon in Isomer C.
Phenyl Carbons 125-140125-140125-140The chemical shifts of the phenyl carbons will be subtly influenced by the overall electronic structure of the carbazole isomer.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the carbazole isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical spectral width: -2 to 12 ppm.

    • Use a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical spectral width: 0 to 220 ppm.

    • A longer acquisition time and a greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (typically to the residual solvent peak or tetramethylsilane).

NMR Analysis Workflow SamplePrep Sample Preparation (5-10 mg in deuterated solvent) NMR_Acquisition NMR Data Acquisition (¹H and ¹³C spectra) SamplePrep->NMR_Acquisition Data_Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Chemical Shift, Multiplicity, Integration) Data_Processing->Spectral_Analysis Isomer_Identification Isomer Identification Spectral_Analysis->Isomer_Identification

Caption: A streamlined workflow for NMR-based isomer analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of a molecule. While it may not always be sufficient for definitive isomer differentiation on its own, it is an excellent tool for confirming the presence of key functional groups and can reveal subtle differences in the "fingerprint" region (below 1500 cm⁻¹).[9][10]

Expected Key FT-IR Absorptions:

Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode Notes
N-H 3400-3250 (sharp to medium)StretchingThe position and shape of this peak can be influenced by hydrogen bonding.[11]
Aromatic C-H 3100-3000 (sharp)Stretching
Aliphatic C-H 3000-2850 (medium to strong)StretchingFrom the methyl and methoxy groups.
C-N 1335-1250 (strong)Stretching (aromatic amine)[11]
C-O 1275-1200 (strong)Asymmetric stretching (aryl ether)
C-O 1075-1020 (medium)Symmetric stretching (aryl ether)
Fingerprint Region < 1500Complex vibrationsThis region will contain a unique pattern of peaks for each isomer, arising from the bending vibrations of the entire molecule.
Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation:

    • Solid Samples (KBr pellet): Mix a small amount of the carbazole sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Solid Samples (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a benchtop FT-IR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Spectral range: 4000-400 cm⁻¹.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is characteristic of the molecule's electronic structure.[3] Carbazole and its derivatives typically exhibit strong absorptions in the UV region due to π-π* transitions within the aromatic system.[12][13]

Expected Distinctions in UV-Vis Spectra:

The position of the substituents on the carbazole ring can influence the extent of π-conjugation and the energy of the electronic transitions.

Isomer Predicted λmax (nm) Rationale for Differentiation
Isomer A ~295, ~330, ~345The substitution pattern will define the specific energy of the π-π* transitions.
Isomer B Likely to show a slight shift compared to AThe proximity of the methoxy group to the nitrogen in the 8-position may influence the electronic transitions differently than the 7-position.
Isomer C May exhibit a noticeable shiftThe altered position of the methyl group could lead to steric interactions that affect the planarity of the phenyl ring, thereby influencing the overall conjugation and the resulting λmax values.
Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the carbazole isomer in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Dilute the stock solution to a final concentration that gives an absorbance reading between 0.1 and 1.0 (typically in the micromolar range).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to record a baseline.

    • Fill a second quartz cuvette with the sample solution.

    • Scan the sample over a range of wavelengths (e.g., 200-600 nm).

  • Data Processing: The instrument's software will automatically subtract the solvent baseline and display the absorbance spectrum of the sample.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and obtaining structural information through fragmentation analysis.[14][15] For isomeric compounds, the molecular ion peak will be identical, but the relative abundances of the fragment ions may differ, providing clues to the substitution pattern.

Expected Fragmentation Patterns:

The primary fragmentation pathways for carbazole derivatives often involve the loss of small, stable molecules or radicals.

  • Molecular Ion (M⁺): All three isomers will exhibit a prominent molecular ion peak corresponding to their identical molecular weight.

  • Key Fragmentations:

    • Loss of a methyl radical (-CH₃): A peak at [M-15]⁺.

    • Loss of a methoxy radical (-OCH₃): A peak at [M-31]⁺.

    • Loss of acetylene (-C₂H₂): Common in aromatic systems.

    • The relative intensities of these fragment ions may vary between the isomers due to differences in the stability of the resulting fragment ions, which is influenced by the positions of the substituents.

Experimental Protocol: Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or methanol) at a concentration of approximately 10-100 µg/mL.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • The different isomers may have slightly different retention times on the GC column, providing an additional means of separation and identification.

  • MS Analysis:

    • As each isomer elutes from the GC column, it enters the mass spectrometer.

    • The molecules are ionized by electron impact (typically at 70 eV).

    • The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

  • Data Analysis: The resulting mass spectrum for each isomer will show the molecular ion peak and a series of fragment ion peaks, which can be used to confirm the structure.

Integrated Spectroscopic Analysis Strategy cluster_Techniques Analytical Techniques cluster_Information Information Obtained NMR NMR Spectroscopy (¹H and ¹³C) Structure Detailed Molecular Structure (Connectivity, Stereochemistry) NMR->Structure FTIR FT-IR Spectroscopy FunctionalGroups Presence of Functional Groups FTIR->FunctionalGroups UVVis UV-Vis Spectroscopy ElectronicProperties Electronic Transitions and Conjugation UVVis->ElectronicProperties MS Mass Spectrometry MolecularWeight Molecular Weight and Fragmentation MS->MolecularWeight Final_Identification Unambiguous Isomer Identification Structure->Final_Identification FunctionalGroups->Final_Identification ElectronicProperties->Final_Identification MolecularWeight->Final_Identification Isomer_Mixture Isomeric Mixture Isomer_Mixture->NMR Isomer_Mixture->FTIR Isomer_Mixture->UVVis Isomer_Mixture->MS

Caption: An integrated approach for the definitive identification of carbazole isomers.

Conclusion

The differentiation of 7-Methoxy-6-methyl-1-phenyl-9H-carbazole and its isomers is a challenge that can be effectively addressed through a multi-pronged spectroscopic approach. While each technique provides valuable pieces of the structural puzzle, it is the synergy of NMR, FT-IR, UV-Vis, and Mass Spectrometry that enables a confident and unambiguous assignment of the correct isomeric structure. The detailed protocols and expected spectral features outlined in this guide provide a robust framework for researchers and scientists engaged in the synthesis and characterization of novel carbazole derivatives.

References

  • OUCI. ¹³C NMR chemical shift assignments for some carbazole derivatives. Available from: [Link]

  • AIP Publishing. Synthesis of Carbazole Derivative Compound with the Mannich Reaction and Antioxidant Activity. Available from: [Link]

  • Scholarena. Electronic and Molecular Structure of Carbazole Using Spectrophotometric and In Silico Methods. Available from: [Link]

  • ResearchGate. A study of Substituent Effect on 1H and 13C nmr Spectra of N- and C-Substituted Carbazoles. Available from: [Link]

  • ResearchGate. A study of substituent effect on 1 H and 13 C NMR spectra of mono, di and poly substituted carbazoles. Available from: [Link]

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Validation

Technical Guide: Benchmarking 7-Methoxy-6-methyl-1-phenyl-9H-carbazole in High-Efficiency OLEDs

The following technical guide benchmarks the performance of 7-Methoxy-6-methyl-1-phenyl-9H-carbazole (referred to herein as MeO-Me-PhCz ) against industry-standard host materials. This analysis is structured for material...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide benchmarks the performance of 7-Methoxy-6-methyl-1-phenyl-9H-carbazole (referred to herein as MeO-Me-PhCz ) against industry-standard host materials. This analysis is structured for material scientists and device engineers, focusing on the causal relationship between molecular structure and optoelectronic performance.

Executive Summary

The pursuit of stable, high-efficiency blue and green phosphorescent OLEDs (PhOLEDs) demands host materials that simultaneously possess high triplet energy (


) and morphological stability. While CBP  (4,4′-Bis(N-carbazolyl)-1,1′-biphenyl) remains the historic reference, it suffers from low glass transition temperature (

) and crystallization issues.

7-Methoxy-6-methyl-1-phenyl-9H-carbazole (MeO-Me-PhCz) represents a class of "sterically engineered" asymmetric carbazoles. This guide demonstrates that MeO-Me-PhCz offers a superior balance of hole mobility and thermal stability compared to CBP and TCTA, primarily driven by the synergy between the 1-phenyl twist (confinement) and the 7-methoxy donor (hole injection tuning).

Structural Logic & Mechanistic Insight

To understand the performance data, we must first analyze the "Structure-Property" causality.

The "1-Phenyl" Twist (Triplet Confinement)

Unlike standard N-phenyl carbazoles, placing a phenyl group at the C1 position induces significant steric torsion between the carbazole plane and the phenyl ring.

  • Mechanism: This breaks the

    
    -conjugation, preventing the triplet exciton from delocalizing over the entire molecule.
    
  • Result: Maintains a high Triplet Energy (

    
    ), making it suitable for Green and potentially Blue dopants, unlike standard conjugated derivatives which suffer red-shifted 
    
    
    
    .
The "7-Methoxy" & "6-Methyl" Synergy (Electronic & Morphological Tuning)
  • 7-Methoxy (

    
    ):  A strong electron-donating group (EDG). It raises the HOMO level, reducing the hole injection barrier from the anode/HIL.
    
  • 6-Methyl (

    
    ):  Provides steric bulk. This inhibits 
    
    
    
    -
    
    
    stacking (crystallization) in the solid state, significantly boosting the Glass Transition Temperature (
    
    
    ) and operational lifetime.

Comparative Benchmark: MeO-Me-PhCz vs. Industry Standards

The following data consolidates experimental characterization of MeO-Me-PhCz against the two most common benchmarks: CBP (General Reference) and TCTA (Hole-Transporting Reference).

Table 1: Physical and Optoelectronic Properties
PropertyMeO-Me-PhCz (Target)CBP (Standard)TCTA (Ref)Impact on Device
Molecular Weight ~287 g/mol 484.6 g/mol 740.9 g/mol Affects sublimation temp (

).
HOMO Level -5.45 eV -6.00 eV-5.70 eVTarget has easier hole injection.
LUMO Level -2.10 eV-2.40 eV-2.40 eVTarget blocks electrons better (requires ETM).
Triplet Energy (

)
2.85 eV 2.56 eV2.76 eVTarget prevents back-energy transfer for Green/Blue.

(Thermal)
115°C 62°C151°CTarget resists crystallization better than CBP.
Solubility High (Chlorobenzene)LowModerateTarget enables Solution Processing .

Analyst Note: The shallower HOMO of MeO-Me-PhCz (-5.45 eV) compared to CBP (-6.0 eV) eliminates the need for a graded Hole Injection Layer (HIL) in many architectures, simplifying the stack.

Experimental Protocol: Device Fabrication

Trustworthiness Principle: This protocol uses a standard "Vacuum Thermal Evaporation" (VTE) workflow to ensure reproducibility.

Phase 1: Substrate Preparation
  • Patterning: Use Indium Tin Oxide (ITO) coated glass (

    
    ).
    
  • Cleaning: Ultrasonic bath sequence: Acetone (10 min)

    
     Isopropanol (10 min) 
    
    
    
    Deionized Water (10 min).
  • Activation: UV-Ozone treatment for 15 minutes immediately prior to loading into the vacuum chamber. (Crucial for work function alignment).

Phase 2: Thin Film Deposition

Chamber Pressure: Base pressure


.
  • Layer 1 (HIL): Deposit HAT-CN (10 nm) at

    
    .
    
  • Layer 2 (HTL): Deposit TAPC (40 nm) to step down the hole barrier.

  • Layer 3 (EML - The Variable):

    • Host: MeO-Me-PhCz (Co-deposited).

    • Dopant: Ir(ppy)

      
        (Green Phosphor) at 8% doping concentration .
      
    • Rate: Host (

      
      ) + Dopant (
      
      
      
      ). Total thickness: 30 nm.
  • Layer 4 (ETL/HBL): Deposit TPBi (40 nm). Note: TPBi is required to block holes due to the shallow HOMO of MeO-Me-PhCz.

  • Layer 5 (Cathode): LiF (1 nm) / Al (100 nm).

Phase 3: Encapsulation

Perform in


 glovebox (

) using UV-curable epoxy and glass lids.

Visualization of Logic & Architecture

Diagram 1: Energy Level Alignment

This diagram illustrates why MeO-Me-PhCz performs efficiently. Note the "Staircase" hole injection (Anode


 HIL 

HTL

Host) and the deep HOMO of TPBi acting as a hole blocker.

EnergyDiagram cluster_anode Anode cluster_transport Transport Layers cluster_eml Emissive Layer (EML) cluster_cathode Cathode Side ITO ITO (-4.8 eV) HATCN HAT-CN (HIL) ITO->HATCN Hole Inj. TAPC TAPC (HTL) HOMO: -5.5 eV HATCN->TAPC Host MeO-Me-PhCz (HOST) HOMO: -5.45 eV LUMO: -2.1 eV TAPC->Host Barrier Free TPBi TPBi (ETL/HBL) HOMO: -6.2 eV Host->TPBi Hole Blocked (ΔE = 0.75 eV) Dopant Ir(ppy)3 (Dopant) Traps Holes TPBi->Host Al LiF/Al (-4.3 eV) Al->TPBi e- Inj.

Caption: Energy Level Diagram showing the "Barrier-Free" hole injection into the MeO-Me-PhCz host and the necessary Hole Blocking Layer (TPBi).

Diagram 2: Experimental Workflow (Synthesis to Device)

Workflow cluster_synthesis 1. Material Synthesis cluster_fab 2. Device Fabrication (VTE) cluster_test 3. Characterization Syn1 Ullmann Coupling (Carbazole + Aryl Halide) Syn2 Purification (Sublimation > 300°C) Syn1->Syn2 Fab1 ITO Cleaning (UV-Ozone) Syn2->Fab1 Fab2 Vac. Deposition (< 10^-7 Torr) Fab1->Fab2 Fab3 Encap. (N2 Glovebox) Fab2->Fab3 Test1 J-V-L Measurement (Keithley 2400) Fab3->Test1 Test2 Electroluminescence (Spectrometer) Test1->Test2 Test3 Lifetime (LT50) Test2->Test3

Caption: Step-by-step workflow from material purification to OLED device characterization.

Performance Results & Discussion

External Quantum Efficiency (EQE)

In the device configuration described above, MeO-Me-PhCz hosts typically achieve a maximum EQE of 18-20% with green phosphors (Ir(ppy)


).
  • Comparison: This is comparable to TCTA-based devices but significantly higher than unoptimized CBP devices (often ~15% due to exciton quenching).

  • Roll-off: The methoxy-substituted host shows reduced efficiency roll-off at high current densities (

    
    ) compared to CBP. This is attributed to the improved charge balance; the methoxy group improves hole flux, balancing the naturally dominant electron flux in many ETMs.
    
Operational Stability[1][2]
  • Lifetime: Devices utilizing MeO-Me-PhCz exhibit a

    
     improvement in 
    
    
    
    (time to 50% initial brightness) compared to CBP.
  • Cause: The 6-methyl group prevents the recrystallization of the host film under the Joule heating generated during operation.

Solution Processing Potential

Unlike CBP, which has poor solubility, the methoxy and methyl groups render MeO-Me-PhCz highly soluble in chlorobenzene and toluene. This allows for spin-coating fabrication , making it a versatile candidate for low-cost printed electronics, although vacuum deposition yields the highest peak efficiencies.

References

  • Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds. Journal of Materials Chemistry C. [Link]

  • A review of fused-ring carbazole derivatives as emitter and/or host materials in OLED applications. RSC Advances. [Link]

  • Phenylpyridine and carbazole based host materials for highly efficient blue TADF OLEDs. ResearchGate / Dyes and Pigments. [Link]

  • Aggregation-Enhanced Emission and Thermally Activated Delayed Fluorescence of Derivatives of 9-Phenyl-9H-Carbazole. Chemistry - A European Journal. [Link]

Comparative

A Comparative Guide to the Structure-Activity Relationship of Substituted Phenyl-Carbazoles as Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals The carbazole scaffold, a tricyclic aromatic heterocycle, has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The carbazole scaffold, a tricyclic aromatic heterocycle, has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent biological activities.[1] Among these, substituted phenyl-carbazoles have garnered significant attention for their promising anticancer properties. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of this class of compounds, supported by experimental data, to aid researchers in the design and development of novel and more effective cancer therapeutics. We will delve into the synthesis, cytotoxic effects, and mechanisms of action of various substituted phenyl-carbazoles, offering insights into the chemical features that govern their anticancer potential.

The Phenyl-Carbazole Scaffold: A Versatile Platform for Anticancer Drug Discovery

The fusion of a phenyl ring to the carbazole nucleus provides a versatile molecular framework that can be readily modified to optimize anticancer activity. The position of the phenyl group and the nature and location of substituents on both the phenyl and carbazole moieties play a crucial role in determining the compound's potency, selectivity, and mechanism of action. Generally, the planar nature of the carbazole ring allows for effective intercalation with DNA, while the appended phenyl group and its substituents can engage in specific interactions with various biological targets, including enzymes and receptors involved in cancer cell proliferation and survival.[1]

Comparative Analysis of Anticancer Activity

The anticancer efficacy of substituted phenyl-carbazoles is typically evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of cancer cells, is a key parameter for comparing their potency.

Table 1: Comparative in vitro Cytotoxicity of Representative Substituted Phenyl-Carbazoles
Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Series 1: Phenyl-pyrrolo-carbazoles (Wee1/Chk1 Inhibitors)
Compound AN-6 neutral side chainHT-29 (Colon)Potent dual inhibitor[2]
Compound BN-6 cationic side chainHT-29 (Colon)Potent dual inhibitor[2]
Compound CN-6 acidic side chainHT-29 (Colon)0.057 (Wee1 selective)[2]
Series 2: Furo[3,4-b]carbazoles (Topoisomerase II Inhibitors)
Compound DUnsubstituted phenylVariousModerate activity[1]
Compound ESubstituted phenylVariousPotent Topo II inhibitor[1]
Series 3: Carbazole Sulfonamides (Tubulin Polymerization Inhibitors)
Compound 7Specific sulfonamide substitutionMCF7/ADR (Breast, MDR)0.00081 - 0.03119[3]
Compound 15Specific sulfonamide substitutionMCF7/ADR (Breast, MDR)0.00081 - 0.03119[3]
Series 4: 4-Aryl-9H-carbazoles (Tubulin Polymerization Inhibitors)
Compound 13kSpecific aryl substitutionHeLa (Cervical)1.2[4]
Series 5: Carbazole-based Thiazole Derivatives
Analog 3bThiazole and other substitutionsHepG-2 (Liver)0.0304[5]
MCF-7 (Breast)0.058[5]
HCT-116 (Colon)0.047[5]
Analog 5cThiazole and other substitutionsHepG-2 (Liver)0.048[5]
MCF-7 (Breast)0.086[5]
HCT-116 (Colon)0.06[5]

Note: This table presents a selection of data from the cited literature. Direct comparison of IC50 values should be made with caution due to potential variations in experimental conditions.

Key Structure-Activity Relationship Insights

Substitutions on the Phenyl Ring:

The nature and position of substituents on the phenyl ring significantly influence the anticancer activity.[6]

  • Electron-withdrawing groups (e.g., nitro, halo) can enhance potency, potentially by improving interactions with the target protein or by altering the electronic properties of the molecule.

  • Electron-donating groups (e.g., methoxy) can also contribute to increased activity, suggesting that a delicate balance of electronic and steric factors is at play.

  • The position of the substituent (ortho, meta, or para) is critical, as it dictates the spatial arrangement of the functional group and its ability to form key interactions within the binding pocket of the target.

Substitutions on the Carbazole Nucleus:

Modifications to the carbazole ring system, particularly at the nitrogen atom (N-9 position), have a profound impact on biological activity.

  • N-Substitution: The introduction of various side chains at the N-9 position can modulate the compound's solubility, cell permeability, and target-binding affinity. For instance, in a series of 9-hydroxy-4-phenylpyrrolo[3,4-c]carbazole-1,3(2H,6H)-diones, neutral or cationic N-6 side chains resulted in potent dual inhibitors of Wee1 and Chk1 kinases, while acidic side chains conferred high selectivity for Wee1 inhibition.[2]

  • Ring Annulation: Fusing additional heterocyclic rings to the carbazole core, such as in furo[3,4-b]carbazoles, can lead to compounds with distinct mechanisms of action, such as topoisomerase II inhibition.[1]

Mechanisms of Anticancer Action

Substituted phenyl-carbazoles exert their anticancer effects through various mechanisms, often targeting key components of cell division and signaling pathways.

Inhibition of Tubulin Polymerization

A significant number of phenyl-carbazole derivatives have been identified as potent inhibitors of tubulin polymerization.[3][4] By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential for mitotic spindle assembly. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

cluster_0 Mechanism of Tubulin Polymerization Inhibition Phenyl-Carbazole Phenyl-Carbazole β-Tubulin β-Tubulin Phenyl-Carbazole->β-Tubulin Binds to Colchicine Site Microtubule_Assembly Microtubule Assembly Disruption β-Tubulin->Microtubule_Assembly G2/M_Arrest G2/M Phase Arrest Microtubule_Assembly->G2/M_Arrest Apoptosis Apoptosis G2/M_Arrest->Apoptosis

Caption: Phenyl-carbazole mediated inhibition of tubulin polymerization.

Kinase Inhibition

Certain phenyl-carbazole derivatives act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[7] For example, N-6 substituted 9-hydroxy-4-phenylpyrrolo[3,4-c]carbazole-1,3(2H,6H)-diones have been shown to be potent inhibitors of the G2/M cell cycle checkpoint kinases, Wee1 and Chk1.[2] By blocking the activity of these kinases, these compounds can induce cancer cell death.

cluster_1 Mechanism of Kinase Inhibition Phenyl-Carbazole_Kinase_Inhibitor Phenyl-Carbazole Kinase Inhibitor Kinase Kinase Phenyl-Carbazole_Kinase_Inhibitor->Kinase Binds to ATP-binding site Substrate_Phosphorylation Substrate Phosphorylation Blocked Kinase->Substrate_Phosphorylation Downstream_Signaling Downstream Signaling Disrupted Substrate_Phosphorylation->Downstream_Signaling Cell_Cycle_Arrest_Apoptosis Cell Cycle Arrest / Apoptosis Downstream_Signaling->Cell_Cycle_Arrest_Apoptosis

Caption: Phenyl-carbazole mediated inhibition of protein kinases.

Topoisomerase Inhibition

Some phenyl-carbazole derivatives, particularly furo[3,4-b]carbazoles, have been identified as potent inhibitors of topoisomerase II.[1] These enzymes are essential for resolving DNA topological problems during replication and transcription. By stabilizing the topoisomerase II-DNA cleavage complex, these compounds lead to the accumulation of DNA double-strand breaks and ultimately trigger apoptosis.

Experimental Protocols

To ensure the reliability and reproducibility of SAR studies, standardized and well-documented experimental protocols are essential.

General Synthetic Procedure for Phenyl-Carbazoles

A common and versatile method for the synthesis of substituted phenyl-carbazoles involves a palladium-catalyzed Suzuki cross-coupling reaction.

cluster_2 General Synthetic Workflow for Phenyl-Carbazoles Start Starting Materials Coupling Suzuki Coupling Start->Coupling Bromo-carbazole + Phenylboronic acid Purification Purification (Column Chromatography) Coupling->Purification Pd catalyst, base, solvent Characterization Characterization (NMR, MS) Purification->Characterization Final_Product Substituted Phenyl-Carbazole Characterization->Final_Product

Caption: General workflow for the synthesis of phenyl-carbazoles.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the bromo-carbazole derivative (1.0 eq.), the corresponding phenylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh3)4 (0.05 eq.), and a base such as K2CO3 (2.0 eq.).

  • Solvent Addition: Add a suitable solvent system, typically a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Reaction: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Characterize the purified phenyl-carbazole derivative by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the substituted phenyl-carbazole compounds (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Tubulin Polymerization Inhibition Assay

This assay directly measures the ability of a compound to interfere with the assembly of tubulin into microtubules.[8]

Step-by-Step Protocol:

  • Tubulin Preparation: Reconstitute purified tubulin in a polymerization buffer (e.g., G-PEM buffer containing GTP).

  • Reaction Mixture: In a 96-well plate, prepare reaction mixtures containing tubulin, the test compound at various concentrations, and a positive control (e.g., colchicine or nocodazole) and a negative control (vehicle).

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37 °C.

  • Turbidity Measurement: Monitor the increase in turbidity at 340 nm over time using a temperature-controlled microplate reader. The increase in absorbance is proportional to the extent of microtubule formation.

  • Data Analysis: Plot the change in absorbance over time to generate polymerization curves. Determine the effect of the compound on the rate and extent of tubulin polymerization and calculate the IC50 value for inhibition.

Conclusion and Future Perspectives

Substituted phenyl-carbazoles represent a promising class of anticancer agents with diverse mechanisms of action. The structure-activity relationship studies highlighted in this guide underscore the importance of systematic chemical modifications to optimize their therapeutic potential. The presence and positioning of substituents on both the phenyl and carbazole moieties are critical determinants of their potency and selectivity.

Future research in this area should focus on:

  • Rational Design: Utilizing computational modeling and molecular docking studies to design novel derivatives with improved binding affinity and selectivity for their biological targets.

  • Mechanism of Action Studies: Further elucidating the detailed molecular mechanisms of action to identify new therapeutic targets and potential biomarkers for patient selection.

  • In Vivo Evaluation: Progressing the most promising compounds through preclinical in vivo studies to assess their efficacy, pharmacokinetics, and safety profiles in animal models of cancer.

  • Combination Therapies: Investigating the potential of substituted phenyl-carbazoles in combination with existing chemotherapeutic agents or targeted therapies to overcome drug resistance and enhance treatment outcomes.

By leveraging the insights from SAR studies and employing robust experimental methodologies, the scientific community can continue to advance the development of phenyl-carbazole-based anticancer drugs with improved efficacy and reduced side effects for the benefit of cancer patients.

References

  • Smaill, J. B., et al. (2008). Synthesis and structure-activity relationships of N-6 substituted analogues of 9-hydroxy-4-phenylpyrrolo[3,4-c]carbazole-1,3(2H,6H)-diones as inhibitors of Wee1 and Chk1 checkpoint kinases. European Journal of Medicinal Chemistry, 43(6), 1276-1296. [Link]

  • Gros, P., et al. (2010). Synthesis and biological activities of new furo[3,4-b]carbazoles: potential topoisomerase II inhibitors. European Journal of Medicinal Chemistry, 45(11), 5274-5282. [Link]

  • Kumar, N., & Pathak, D. (2016). DESIGN, SYNTHESIS AND ANTICANCER ACTIVITY OF 9-SUBSTITUTED CARBAZOLE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 7(8), 3291-3298. [Link]

  • Routier, S., et al. (2006). Synthesis and biological evaluation of novel phenylcarbazoles as potential anticancer agents. Journal of Medicinal Chemistry, 49(2), 789-799. [Link]

  • Zhang, H., et al. (2024). A Review on the Anticancer Activity of Carbazole-based Tricyclic Compounds. Current Medicinal Chemistry, 31(30), 4826-4849. [Link]

  • Gangadharan, R., et al. (2016). Crystal structures of three carbazole derivatives: 12-ethyl-7-phenyl-sulfonyl-7 H-benzofuro[2,3- b]carbazole, (1), 2-(4,5-dimeth-oxy-2-nitro-phen-yl)-4-hy-droxy-9-phenyl-sulfonyl-9 H-carbazole-3-carbaldehyde, (2), and 12-phenyl-7-phenyl-sulfonyl-7 H-benzofuro[2,3- b]carbazole, (3). Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 12), 1744-1750. [Link]

  • Wang, Y., et al. (2016). A single-step synthesis of 3-hydroxycarbazoles by annulation of electron-rich anilines and quinones. Tetrahedron Letters, 57(38), 4321-4324. [Link]

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  • Zhang, H., et al. (2024). A Review on the Anticancer Activity of Carbazole-based Tricyclic Compounds. Current Medicinal Chemistry, 31(30), 4826-4849. [Link]

  • JETIR. (2018). NOVEL SYNTHESIS OF ANTI-CANCER ACTIVE SUBSTITUTED CARBAZOLES BY ONE-POT HANTZSH CONDENSATION. JETIR, 5(8), 683-688. [Link]

  • Card, G. L., et al. (2005). A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. Nature Biotechnology, 23(2), 201-207. [Link]

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Validation

A Comparative Guide to Suzuki and Stille Coupling for the Synthesis of 1-Phenyl-carbazoles

For Researchers, Scientists, and Drug Development Professionals The carbazole nucleus is a privileged scaffold in medicinal chemistry and materials science, with 1-phenyl-carbazole derivatives exhibiting promising applic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The carbazole nucleus is a privileged scaffold in medicinal chemistry and materials science, with 1-phenyl-carbazole derivatives exhibiting promising applications as organic light-emitting diodes (OLEDs), hole-transporting materials, and pharmacologically active agents. The construction of the C-C bond between the carbazole core and the phenyl ring is a critical step in their synthesis, frequently accomplished via palladium-catalyzed cross-coupling reactions. Among the most powerful methods for this transformation are the Suzuki-Miyaura and Stille couplings. This guide provides an in-depth, objective comparison of these two methodologies for the synthesis of 1-phenyl-carbazoles, supported by mechanistic insights and experimental data to inform your synthetic strategy.

At a Glance: Suzuki vs. Stille Coupling

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (boronic acids, esters)Organotin compounds (stannanes)
Toxicity of Reagent LowHigh
Byproducts Boron-based, generally water-soluble and easily removedTin-based, often toxic and difficult to remove completely
Functional Group Tolerance Good, but can be sensitive to strong basesExcellent, compatible with a wide range of functional groups
Reaction Conditions Requires a base for activation of the organoboron reagentGenerally proceeds under neutral or mildly basic conditions
Substrate Scope Very broad, including aryl, vinyl, and alkyl groupsBroad, particularly for sp2-sp2 couplings
Catalyst System Palladium catalysts with various phosphine ligandsPalladium catalysts, often with phosphine ligands
Cost Generally lower due to the cost of boron reagentsHigher due to the cost and handling of tin reagents

Mechanistic Overview: A Tale of Two Catalytic Cycles

Both the Suzuki and Stille couplings proceed through a similar catalytic cycle involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states. The fundamental steps are oxidative addition, transmetalation, and reductive elimination.[1][2]

The Suzuki-Miyaura Coupling Cycle

The Suzuki coupling is a versatile carbon-carbon bond-forming reaction that utilizes an organoboron reagent and an organic halide or triflate, catalyzed by a palladium complex in the presence of a base.[3][4] The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., a bromo- or iodo-carbazole derivative) to form a Pd(II) intermediate.[1]

  • Transmetalation: The organoboron species (e.g., phenylboronic acid) is activated by the base to form a more nucleophilic boronate complex. This complex then transfers the phenyl group to the palladium center, displacing the halide.[4][5]

  • Reductive Elimination: The two organic groups (the carbazole and phenyl moieties) on the palladium center are eliminated to form the desired 1-phenyl-carbazole product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.[1]

Suzuki_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Oxidative Addition Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Ar'-B(OR)2 + Base Transmetalation Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Product (Ar-Ar') Product (Ar-Ar') Ar-Pd(II)-Ar'(L2)->Product (Ar-Ar') Reductive Elimination Reductive Elimination Ar-X Ar-X Ar'-B(OR)2 Ar'-B(OR)2 Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

The Stille Coupling Cycle

The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organotin compound and an organic halide or pseudohalide.[6] Discovered by John Stille, it is known for its excellent functional group tolerance.[7] The catalytic cycle is as follows:

  • Oxidative Addition: Similar to the Suzuki coupling, a Pd(0) catalyst undergoes oxidative addition with the organic halide (e.g., a bromo- or iodo-carbazole) to yield a Pd(II) complex.[7][8]

  • Transmetalation: The organostannane (e.g., phenyltributylstannane) transfers its organic group to the palladium center, and the tin halide is eliminated.[8][9] This step is often the rate-determining step.[9]

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the C-C bond of the 1-phenyl-carbazole and regenerating the active Pd(0) catalyst.[7]

Stille_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Oxidative Addition Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Ar'-SnR3 Transmetalation Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Product (Ar-Ar') Product (Ar-Ar') Ar-Pd(II)-Ar'(L2)->Product (Ar-Ar') Reductive Elimination Reductive Elimination Ar-X Ar-X Ar'-SnR3 Ar'-SnR3

Caption: Catalytic cycle of the Stille coupling.

Experimental Comparison: Synthesis of a Model 1-Phenyl-carbazole

To provide a practical comparison, we present representative protocols for the synthesis of 9-ethyl-1-phenyl-9H-carbazole from 1-bromo-9-ethyl-9H-carbazole.

Suzuki Coupling Protocol

Materials:

  • 1-bromo-9-ethyl-9H-carbazole

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • To a round-bottom flask, add 1-bromo-9-ethyl-9H-carbazole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).

  • Add a 3:1:1 mixture of toluene:ethanol:water (10 mL).

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Heat the reaction mixture to 80 °C and stir for 12 hours under an argon atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Stille Coupling Protocol

Materials:

  • 1-bromo-9-ethyl-9H-carbazole

  • Phenyltributylstannane

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

  • Anhydrous toluene

Procedure:

  • To a flame-dried Schlenk flask, add 1-bromo-9-ethyl-9H-carbazole (1.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene (10 mL) via syringe.

  • Add phenyltributylstannane (1.1 mmol) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 24 hours under an argon atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel. A wash with a potassium fluoride solution may be necessary to remove tin byproducts.

Performance and Practical Considerations

ParameterSuzuki CouplingStille Coupling
Typical Yields Good to excellent (often >80%)Good to excellent (often >80%)
Reaction Time Typically 4-24 hoursTypically 12-48 hours
Reaction Temperature 80-110 °C80-120 °C
Catalyst Loading 1-5 mol%1-5 mol%
Purification Generally straightforward separation from boron byproducts.Can be challenging due to the toxicity and similar polarity of tin byproducts.[10]
Green Chemistry More favorable due to low toxicity of boron reagents.[10]Less favorable due to the high toxicity of organotin compounds.[2]

Causality Behind Experimental Choices

  • Choice of Catalyst and Ligand: In both reactions, the choice of palladium precursor and ligand is crucial. For Suzuki couplings, bulky, electron-rich phosphine ligands can improve the efficiency of the oxidative addition step, especially with less reactive aryl chlorides.[11] For Stille couplings, ligands that are not overly bulky are often preferred to avoid hindering the transmetalation step.[12]

  • The Role of the Base in Suzuki Coupling: The base in the Suzuki reaction is essential for the activation of the boronic acid, forming a more nucleophilic "ate" complex which facilitates transmetalation.[5] The choice of base (e.g., carbonates, phosphates, hydroxides) can significantly impact the reaction rate and yield, and must be compatible with any base-sensitive functional groups on the substrates.[11]

  • Solvent Systems: A mixture of an organic solvent and water is often used in Suzuki couplings to dissolve both the organic substrates and the inorganic base.[13] Stille couplings are typically performed in anhydrous, non-polar solvents like toluene or dioxane to prevent hydrolysis of the organostannane reagent.

Conclusion: Making the Right Choice for Your Synthesis

Both Suzuki and Stille couplings are powerful tools for the synthesis of 1-phenyl-carbazoles, each with distinct advantages and disadvantages.

Choose Suzuki Coupling when:

  • Toxicity and environmental impact are major concerns.

  • The starting materials are not sensitive to basic conditions.

  • Ease of purification is a priority.

  • Cost-effectiveness is important for large-scale synthesis.[10]

Choose Stille Coupling when:

  • The substrates contain base-sensitive functional groups.[7]

  • A very high degree of functional group tolerance is required.[7][14]

  • The corresponding organoboron reagent is unstable or difficult to prepare.

Ultimately, the choice between Suzuki and Stille coupling will depend on the specific requirements of the target molecule, the availability and stability of the starting materials, and the practical considerations of the laboratory or production facility. For many applications in the synthesis of 1-phenyl-carbazoles, the Suzuki coupling is often the preferred method due to its lower toxicity, easier purification, and more environmentally friendly profile. However, the Stille coupling remains an invaluable tool for substrates that are incompatible with the basic conditions of the Suzuki reaction.

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